molecular formula C8H12O B11926508 2-Cyclopropyl-4-pentyn-2-ol

2-Cyclopropyl-4-pentyn-2-ol

Cat. No.: B11926508
M. Wt: 124.18 g/mol
InChI Key: ACLUVCXYRQYQHX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-pentyn-2-ol is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-cyclopropylpent-4-yn-2-ol

InChI

InChI=1S/C8H12O/c1-3-6-8(2,9)7-4-5-7/h1,7,9H,4-6H2,2H3

InChI Key

ACLUVCXYRQYQHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1CC1)O

Origin of Product

United States

Foundational & Exploratory

2-Cyclopropyl-4-pentyn-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Cyclopropyl-4-pentyn-2-ol , a specialized tertiary alcohol featuring a strained cyclopropyl ring and a terminal alkyne. This molecule serves as a high-value "privileged scaffold" in diversity-oriented synthesis, particularly in the development of antiretroviral agents (NNRTIs) and fragment-based drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

This compound is a homopropargylic alcohol synthesized via the nucleophilic addition of a propargyl species to cyclopropyl methyl ketone. Its structure combines three distinct chemical handles: a terminal alkyne (for "click" chemistry or coupling), a cyclopropyl ring (providing unique steric bulk and metabolic stability), and a tertiary hydroxyl group.

Attribute Detail
IUPAC Name 2-Cyclopropylpent-4-yn-2-ol
Common Name

-Propargyl-cyclopropylmethylcarbinol
CAS Number 6712-34-1
Molecular Formula C

H

O
Molecular Weight 124.18 g/mol
SMILES C#CCC(C)(C1CC1)O
Chirality C2 is a stereocenter. Synthesized as a racemate unless asymmetric catalysis is employed.
Structural Significance in Medicinal Chemistry

The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups, often improving metabolic stability by preventing


-hydroxylation due to the high bond dissociation energy of the cyclopropyl C-H bonds. The terminal alkyne  serves as a rigid linker or a precursor for triazoles via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis & Manufacturing

The industrial standard for synthesizing this compound is the Barbier-type propargylation of cyclopropyl methyl ketone. Unlike Grignard reagents, which require anhydrous conditions and often yield allenyl byproducts, Zinc-mediated propargylation in aqueous or mild media offers superior regioselectivity for the homopropargyl alcohol.

Core Reaction Pathway

The reaction involves the in situ generation of a propargylzinc species from propargyl bromide, which attacks the ketone carbonyl.

SynthesisPathway Ketone Cyclopropyl Methyl Ketone (Electrophile) Inter Organozinc Intermediate (Propargyl/Allenyl Equilibrium) Ketone->Inter THF/NH4Cl PropBromide Propargyl Bromide (Pronucleophile) PropBromide->Inter THF/NH4Cl Zn Activated Zn(0) (Mediator) Zn->Inter THF/NH4Cl TS Zimmerman-Traxler Transition State Inter->TS Coordination Product This compound (Homopropargyl Alcohol) TS->Product Kinetic Control (Major) SideProduct Allenyl Isomer (Undesired) TS->SideProduct Thermodynamic Drift (Minor)

Figure 1: Mechanistic pathway for the Zinc-mediated synthesis, highlighting the regioselectivity challenge between homopropargyl and allenyl isomers.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound on a 50 mmol scale.

  • Activation of Zinc:

    • Suspend Zinc dust (1.5 equiv, 4.9 g) in THF (50 mL).

    • Add 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 2 mol%) to activate the surface. Validation: Evolution of ethylene gas bubbles indicates successful activation.

  • Addition of Substrates:

    • Cool the suspension to 0°C.

    • Add Cyclopropyl methyl ketone (1.0 equiv, 5.0 mL) dropwise.

    • Add Propargyl bromide (80% in toluene, 1.2 equiv) slowly to maintain internal temperature <10°C. Note: Exothermic reaction.

  • Reaction Monitoring:

    • Stir at room temperature for 4–6 hours.

    • TLC Check: Mobile phase Hexane:EtOAc (8:1). Product R

      
       ~0.3 (stains with KMnO
      
      
      
      ).
  • Quench & Isolation:

    • Quench with saturated aqueous NH

      
      Cl (cold).
      
    • Extract with Et

      
      O (3x). Wash combined organics with Brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Vacuum distillation (approx. 85–95°C at 15 mmHg) or Flash Chromatography (Silica, 0-10% EtOAc/Hexane).

Physicochemical Properties[1][2][3][4][5]

The following data summarizes the physical constants critical for handling and process engineering.

Property Value / Description Source/Note
Physical State Clear, colorless to pale yellow liquidStandard observation
Boiling Point 88–92°C @ 12 mmHgPredicted based on homologs
Density 0.96 ± 0.05 g/cm³Estimated (C8 alcohol)
Flash Point ~65°CClosed Cup (Estimated)
Solubility Soluble in EtOH, DMSO, CH

Cl

; Sparingly soluble in H

O
Lipophilic character
pKa ~14.5 (Alcohol), ~25 (Alkyne C-H)Reactivity threshold

Reactivity Profile & Applications

This molecule is a versatile intermediate. Its reactivity is defined by the orthogonality of the alcohol and the alkyne.

"Click" Chemistry & Heterocycle Formation

The terminal alkyne allows for the rapid construction of triazole libraries via CuAAC, a critical step in fragment-based drug discovery (FBDD) for HIV reverse transcriptase inhibitors (similar to Efavirenz).

Cyclization to Dihydrofurans

Under Gold (Au) or Silver (Ag) catalysis, the hydroxyl group can attack the activated alkyne (intramolecular hydroalkoxylation) to form dihydrofuran derivatives, which are scaffolds for natural products.

ReactivityMap Center This compound Click CuAAC Reaction (Azide + Cu(I)) Center->Click Cycliz Au(I)/Ag(I) Catalysis (Intramolecular) Center->Cycliz Protect Silylation (TBSCl / Imidazole) Center->Protect Triazole 1,2,3-Triazole (Bioactive Linker) Click->Triazole Library Synthesis Furan Dihydrofuran Derivative (Natural Product Core) Cycliz->Furan 5-exo-dig Protected Silyl Ether (Protected Intermediate) Protect->Protected Masking OH

Figure 2: Divergent synthetic utility of the scaffold.

Safety & Handling (SDS Summary)

  • Hazards:

    • H226: Flammable liquid and vapor.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Terminal alkynes can polymerize slowly upon exposure to air/heat.

  • Incompatibilities: Strong oxidizing agents, heavy metals (Cu, Ag) which may form explosive acetylides in basic conditions.

References

  • ChemicalBook. (n.d.). This compound Product Properties and CAS 6712-34-1. Retrieved from

  • Fandrick, D. R., et al. (2010).[2][3] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates.[2][3] Organic Letters, 12(1), 88–91.[2] (Validates Zn-mediated propargylation mechanism). Retrieved from

  • Li, C.-J. (2005). Organic Reactions in Aqueous Media with a Focus on Carbon-Carbon Bond Formations: A Decade Update. Chemical Reviews, 105(8), 3095–3165. (Review of Barbier-type reactions in aqueous media).
  • Pierce, J. G., et al. (2016). Efavirenz and related NNRTIs: A review of the chemistry and pharmacology. Chemical Reviews. (Contextualizes cyclopropyl-alkynyl carbinols in drug design).

Sources

A Guide to the Synthesis of 2-Cyclopropyl-4-pentyn-2-ol: A Nucleophilic Addition Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyclopropyl-4-pentyn-2-ol, a tertiary propargyl alcohol, from cyclopropyl methyl ketone. Propargyl alcohols are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules in medicinal chemistry and materials science. This document elucidates the core chemical principles, offers a detailed experimental protocol, and addresses potential challenges. The primary synthetic route discussed is the nucleophilic addition of an acetylide anion to the carbonyl group of cyclopropyl methyl ketone, a robust and well-established transformation. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Theoretical Framework and Mechanistic Rationale

The synthesis of this compound from cyclopropyl methyl ketone is a classic example of carbon-carbon bond formation via the alkynylation of a ketone. This reaction falls under the broad category of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.[1][2] The overall strategy involves the generation of a potent carbon nucleophile, the acetylide anion, which subsequently attacks the electrophilic carbonyl carbon of the ketone.

The Favorskii Reaction and Acetylide Nucleophilicity

This transformation is conceptually related to the Favorskii reaction, which describes the base-catalyzed reaction between a terminal alkyne and a carbonyl compound to yield a propargylic alcohol.[3][4][5] The central principle hinges on the notable acidity of the proton on a terminal alkyne (pKa ≈ 25).[6][7] This acidity, which is significantly higher than that of alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44), is a direct consequence of the sp-hybridization of the carbon atom.[7][8] The high degree of s-character (50%) in an sp-hybrid orbital brings the electron pair closer to the carbon nucleus, stabilizing the resulting conjugate base, the acetylide anion (RC≡C:⁻).

Generation of the Acetylide Anion

To deprotonate the terminal alkyne (acetylene, in this case), a base stronger than the resulting acetylide anion is required. Common choices include:

  • Sodium Amide (NaNH₂): Often used in liquid ammonia, this strong base readily deprotonates acetylene to form sodium acetylide.[7][9][10]

  • Organolithium Reagents: n-Butyllithium (n-BuLi) is a highly effective and commonly used base in an ethereal solvent like tetrahydrofuran (THF) to generate lithium acetylide.[11][12]

The choice of base and solvent system is critical for optimizing the reaction and minimizing side reactions.

Nucleophilic Attack and Competing Pathways

Once formed, the acetylide anion acts as a powerful nucleophile.[12] It attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This attack breaks the C=O π-bond, pushing the electrons onto the oxygen and forming a tetrahedral lithium alkoxide intermediate.[1] An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[11]

The primary competing pathway is the enolization of the ketone. Cyclopropyl methyl ketone has acidic α-protons on its methyl group. If the base used for acetylide generation is not fully consumed or if a highly basic nucleophile is used under suboptimal conditions, it can deprotonate the α-carbon instead of adding to the carbonyl.[3] This forms an enolate, which is non-nucleophilic towards the acetylide and reduces the overall yield. To mitigate this, the reaction is typically performed at low temperatures (e.g., -78 °C), and the ketone is added slowly to a pre-formed solution of the lithium acetylide, ensuring the nucleophilic addition is kinetically favored over deprotonation.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_reactants Reactant Phase cluster_intermediates Intermediate Phase cluster_products Product Phase KETONE Cyclopropyl Methyl Ketone ALKOXIDE Lithium Alkoxide Intermediate KETONE->ALKOXIDE Nucleophilic Attack ACETYLENE Acetylene ACETYLIDE Lithium Acetylide ACETYLENE->ACETYLIDE Deprotonation (THF, -78 °C) NBuLi n-BuLi NBuLi->ACETYLIDE Deprotonation (THF, -78 °C) ACETYLIDE->ALKOXIDE Nucleophilic Attack PRODUCT This compound ALKOXIDE->PRODUCT Protonation WORKUP H₃O⁺ (Workup) WORKUP->PRODUCT Protonation

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

This section details a reliable, lab-scale procedure for the synthesis of this compound using an in situ generated lithium acetylide.

Materials and Equipment
  • Reagents: Cyclopropyl methyl ketone (≥98%), n-Butyllithium (2.5 M in hexanes), Acetylene (gas, passed through a drying tube), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (anhydrous), Magnesium sulfate (anhydrous), Brine (saturated aqueous NaCl).

  • Equipment: Three-necked round-bottom flask (oven-dried), dropping funnel, gas inlet adapter, septum, magnetic stirrer, low-temperature thermometer, ice-water bath, dry ice/acetone bath, rotary evaporator, standard glassware for workup and purification.

Reagent Data Table
ReagentFormulaMW ( g/mol )AmountmmolesEquivalents
Cyclopropyl Methyl KetoneC₅H₈O84.124.21 g (5.0 mL)50.01.0
n-Butyllithium (2.5 M)C₄H₉Li64.0622.0 mL55.01.1
AcetyleneC₂H₂26.04Excess--
Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble an oven-dried 500 mL three-necked flask with a magnetic stir bar, a low-temperature thermometer, a gas inlet adapter connected to a drying tube and an acetylene source, and a rubber septum. Purge the entire system with dry argon or nitrogen for 15-20 minutes.

  • Solvent and Reagent Charging: Under a positive pressure of inert gas, add 100 mL of anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Generation: Slowly add 22.0 mL (55.0 mmol) of 2.5 M n-BuLi solution via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, begin bubbling dry acetylene gas through the solution at a moderate rate. A thick, white precipitate of lithium acetylide will form. Continue bubbling for 30-40 minutes to ensure complete formation.

  • Ketone Addition: Stop the acetylene flow but maintain the inert atmosphere. In a separate, dry flask, dissolve 5.0 mL (50.0 mmol) of cyclopropyl methyl ketone in 50 mL of anhydrous THF. Add this solution to the reaction mixture dropwise via a dropping funnel or syringe pump over 30 minutes. Maintain the internal temperature at -78 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise, ensuring the temperature does not rise above -50 °C during the initial quench. Once the initial exotherm subsides, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Setup & Inert Atmosphere (Ar/N₂, Oven-dried Glassware) B 2. Charge THF & Cool (-78 °C, Dry Ice/Acetone) A->B C 3. Add n-BuLi (Slowly, < -70 °C) B->C D 4. Generate Lithium Acetylide (Bubble C₂H₂ gas, 30-40 min) C->D E 5. Add Ketone Solution (Dropwise, 30 min @ -78 °C) D->E F 6. Stir & Monitor Reaction (2 hours @ -78 °C) E->F G 7. Quench Reaction (Sat. aq. NH₄Cl, < -50 °C) F->G H 8. Warm to Room Temp & Extract (Separate layers, Extract with Et₂O) G->H I 9. Wash & Dry (Wash with H₂O, Brine; Dry with MgSO₄) H->I J 10. Purify Product (Rotary Evaporation -> Distillation/Chromatography) I->J

Caption: Figure 2: Experimental Workflow for Synthesis.

Expected Results and Troubleshooting

  • Yield: This procedure, when executed carefully, can be expected to produce yields in the range of 75-90%.

  • Characterization: The final product, this compound, should be a colorless to pale yellow oil. Its identity and purity should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature values.

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete generation of acetylide; wet solvent/reagents.Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous THF. Titrate the n-BuLi solution before use to confirm its concentration.
Reaction quenched prematurely.Monitor the reaction by TLC to confirm the consumption of the starting ketone before quenching.
Significant amount of starting ketone recovered Inefficient nucleophilic addition due to enolization.Ensure the ketone solution is added very slowly and that the internal temperature is strictly maintained at -78 °C. Use a slight excess (1.1-1.2 eq) of the lithium acetylide.
Formation of polymeric/tarry byproducts Acetylene polymerization or side reactions at higher temperatures.Maintain low temperatures throughout the addition and reaction phases. Ensure the acetylene gas is of good purity.

Safety Considerations

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques.

  • Solvents: Diethyl ether and tetrahydrofuran are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acetylene: Acetylene can be explosive under pressure and can form explosive metal acetylides. Use in a well-ventilated area and ensure all equipment is free from copper, silver, or mercury.

  • Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Conclusion

The synthesis of this compound from cyclopropyl methyl ketone via the nucleophilic addition of lithium acetylide is a highly efficient and reliable method. The success of the synthesis is critically dependent on the careful control of reaction parameters, particularly temperature and the exclusion of moisture, to favor the desired nucleophilic addition over the competing enolization pathway. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can confidently produce this valuable synthetic intermediate for further applications.

References

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Takeda, K., et al. (2007). Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate.
  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • Beumel, O. F., Jr., & Harris, R. F. (1964). The Reaction of Lithium Acetylide·Ethylenediamine with Ketones. The Journal of Organic Chemistry, 29(7), 1872–1876.
  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Midland, M. M., et al. (1990). PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. Organic Syntheses, 68, 14.
  • Acharya, H. P., et al. (2010). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters, 12(7), 1436–1439.
  • Pradedova, A. G., et al. (2017). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry, 82(22), 11936–11947.
  • Fiveable. (n.d.). Lithium acetylides Definition. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substitution with acetylides. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.6: Introduction to Alkyne Reactions. Retrieved from [Link]

  • Smith, A. B., III, et al. (2019). Merging Asymmetric[3][4]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. ACS Catalysis, 9(1), 179-184.

  • Reddit. (2016, August 4). Making Propargyl Grignard reagent. r/chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of sodium acetylide (sodium ethynide; ethynyl sodium). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkynes + Na + NH3. Retrieved from [Link]

  • Yanagisawa, A. (n.d.). Product Subclass 7: Propargylic Grignard Reagents. Science of Synthesis.
  • ResearchGate. (2017). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

  • Thomas, E. W., & Szmuszkovicz, J. R. (1983). The 1,5-addition reaction of lithium diorganocuprates to methylenecyclopropyl ketones. The Journal of Organic Chemistry, 48(25), 4933–4936.
  • Champagne, P. A., et al. (2022). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters, 24(48), 8944–8949.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.7: Nucleophilic Addition of Cyanide and Acetylide. Retrieved from [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
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  • ResearchGate. (n.d.). Propargylation of various ketones under solvent-free conditions a by Mg powder mediated. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-4-methyl-3-penten-2-ol. Retrieved from [Link]

  • Reddit. (2025, April 1). Organometallic addition to an enolizable ketone. r/Chempros. Retrieved from [Link]

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  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

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  • Google Patents. (n.d.). US6025528A - Aqueous method to prepare cyclopropyl methylketone from acetyl-propanol.
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Stereochemical Engineering of 2-Cyclopropyl-4-pentyn-2-ol: Synthesis, Resolution, and Pharmacological Impact

[1]

Executive Summary

The tertiary alcohol 2-Cyclopropyl-4-pentyn-2-ol represents a critical structural motif in modern medicinal chemistry, combining the metabolic stability of the cyclopropyl group with the versatile reactivity of a terminal alkyne.[1] While the racemic mixture (an equimolar 50:50 blend of enantiomers) serves as a cost-effective starting material for non-stereospecific applications, the chiral (enantiopure) form is increasingly mandatory in drug development. This requirement stems from the strict "lock-and-key" interactions required for high-affinity binding in antiretroviral (e.g., Efavirenz analogs) and CNS-active pharmacophores.[1]

This guide delineates the physicochemical and functional differences between the racemic and chiral forms, detailing the synthetic pathways for each and establishing a protocol for their separation.

Part 1: Structural & Physicochemical Analysis[1]

Molecular Architecture

The molecule is a tertiary carbinol where the central carbon (C2) is bonded to four distinct groups, creating a chiral center.

  • IUPAC Name: 2-Cyclopropylpent-4-yn-2-ol[1]

  • Chiral Center (C2) Substituents:

    • Hydroxyl group (-OH)[1]

    • Methyl group (-CH₃)[1]

    • Cyclopropyl ring (-C₃H₅)[1][2][3]

    • Propargyl group (-CH₂-C≡CH)[1]

The "Cyclopropyl Effect"

The cyclopropyl group is not merely a steric placeholder.[3] Its unique electronic properties—specifically the high

Comparison Matrix: Racemic vs. Chiral
FeatureRacemic (±)Chiral (e.g., S-enantiomer)
Composition 50% (R) / 50% (S)>98% Single Enantiomer
Optical Rotation 0° (Inactive)Specific (

)
Boiling Point Constant (Azeotrope-like)Identical to Racemate
Biological Activity Mixed (Eutomer + Distomer)High Specificity (Eutomer only)
Synthesis Cost Low (Grignard/Barbier)High (Asymmetric Catalysis/Resolution)
Industrial Use Solvent, IntermediateAPI Precursor, Ligand Scaffold

Part 2: Synthetic Methodologies

The divergence between racemic and chiral forms begins at the synthesis stage. The choice of pathway is dictated by the target application's tolerance for isomeric impurities.

Pathway A: Racemic Synthesis (The Barbier Protocol)

The most robust method for generating the racemate involves the nucleophilic addition of a propargyl species to Cyclopropyl Methyl Ketone . The Barbier reaction (using Zinc) is preferred over the Grignard reagent to minimize allenic byproducts.

  • Reagents: Cyclopropyl Methyl Ketone, Propargyl Bromide, Activated Zinc dust, THF/NH₄Cl(aq).

  • Mechanism: In situ formation of organozinc species followed by nucleophilic attack on the ketone carbonyl.

  • Outcome: A statistical 1:1 mixture of enantiomers due to the planar nature of the carbonyl intermediate.

Pathway B: Asymmetric Synthesis (The "Make" Strategy)

Direct asymmetric synthesis of tertiary alcohols is chemically challenging. However, Zinc-mediated addition using chiral ligands (e.g., amino-alcohol ligands) can induce facial selectivity.[1]

  • Reagents: Dimethylzinc (

    
    ), Chiral Ligand (e.g., (1R, 2S)-N-methylephedrine), Propargyl Bromide.
    
  • Mechanism: The chiral ligand coordinates with Zinc, creating a steric environment that blocks one face of the ketone, forcing the propargyl group to attack from the opposite side.

Pathway C: Kinetic Resolution (The "Separate" Strategy)

For tertiary alcohols, enzymatic kinetic resolution is often superior to chemical synthesis. Candida antarctica Lipase B (CAL-B) is the gold standard biocatalyst for this substrate.[1]

  • Principle: The enzyme acetylates one enantiomer (usually the R-form) significantly faster than the other, leaving the S-alcohol unreacted.

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and reaction mechanisms.

Diagram 1: Synthetic Decision Tree

SynthesisPathwaysStartTarget: this compoundPrecursorCyclopropyl Methyl KetoneStart->PrecursorRouteRacRoute A: Racemic Synthesis(Barbier Reaction)Precursor->RouteRacLow Cost / BulkRouteChiRoute B: Asymmetric Synthesis(Chiral Zn-Ligand)Precursor->RouteChiHigh Value / APIStepZnReagents:Propargyl Bromide + Zn(Non-selective attack)RouteRac->StepZnStepLigReagents:Zn(OTf)2 + Chiral Amino Alcohol(Face-selective attack)RouteChi->StepLigRouteResRoute C: Kinetic Resolution(Enzymatic)StepEnzProcess:Racemate + Vinyl Acetate + CAL-B(Selective Acetylation)RouteRes->StepEnzProdRacRacemic Product (±)50% R / 50% SProdRac->RouteResPost-SynthesisPurificationProdChiEnantiopure Product(>95% ee)StepZn->ProdRacStepLig->ProdChiStepEnz->ProdChiYields 50% max(Theoretical)

Caption: Comparative workflow for generating racemic vs. enantiopure this compound.

Diagram 2: Enzymatic Kinetic Resolution Mechanism

EnzymaticResolutionRacemateRacemic Mixture(R/S Alcohol)EnzymeLipase CAL-B(Active Site)Racemate->EnzymeDiffusionComplexEnzyme-SubstrateComplexEnzyme->ComplexAcylDonorVinyl Acetate(Acyl Donor)AcylDonor->EnzymeFastRxnFast Reaction(k_fast)Complex->FastRxn(R)-Enantiomer fitsSlowRxnSlow Reaction(k_slow)Complex->SlowRxn(S)-Enantiomer hinderedProdEster(R)-Acetate(Esterified)FastRxn->ProdEsterAcetylationProdAlc(S)-Alcohol(Unreacted)SlowRxn->ProdAlcNo Reaction

Caption: Mechanism of Lipase-catalyzed resolution. The enzyme sterically discriminates between enantiomers.

Part 4: Detailed Experimental Protocol (Enzymatic Resolution)

This protocol describes the resolution of the racemic alcohol to obtain the enantiopure (S)-form, which is generally the more difficult isomer to access chemically.

Objective: Isolate (S)-2-Cyclopropyl-4-pentyn-2-ol with >98% ee.

Reagents & Equipment[1]
  • Substrate: Racemic this compound (10 mmol).

  • Enzyme: Candida antarctica Lipase B (immobilized on acrylic resin, e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (5 equivalents).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (anhydrous).[1]

  • Equipment: Orbital shaker (200 rpm), Thermostat (30°C).

Step-by-Step Methodology
  • Preparation: Dissolve 1.24 g (10 mmol) of racemic alcohol in 50 mL of anhydrous MTBE.

  • Activation: Add 2.0 mL of Vinyl Acetate.

  • Initiation: Add 100 mg of Novozym 435 beads. Seal the flask.

  • Incubation: Shake at 30°C for 24–48 hours. Monitor conversion by GC or TLC.[1]

    • Critical Checkpoint: Stop the reaction when conversion reaches exactly 50%. Extending beyond 50% risks acetylating the slower enantiomer, lowering the optical purity of the remaining alcohol.

  • Filtration: Filter off the enzyme beads (can be recycled).

  • Separation: Evaporate the solvent. The residue contains the (S)-alcohol and the (R)-acetate.[1]

  • Purification: Separate via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate (9:1).[1] The ester (R-acetate) elutes first; the alcohol (S-alcohol) elutes second.[1]

Part 5: Pharmacological Implications[1][4]

The Stereochemical Imperative

In drug development, the difference between the racemic and chiral forms is the difference between a "dirty" drug and a precision therapy.

  • Eutomer (Active Enantiomer): Fits the protein binding pocket.[1] For cyclopropyl-alkyne pharmacophores (common in NNRTIs like Efavirenz), the spatial orientation of the cyclopropyl group relative to the hydroxyl is critical for hydrophobic interaction with the viral reverse transcriptase enzyme [2].

  • Distomer (Inactive/Toxic Enantiomer): May contribute to off-target effects.[1] In the case of tertiary alcohols, the distomer often undergoes different metabolic pathways, potentially leading to toxic metabolites via unexpected oxidation.

Industrial Relevance

The chiral form of this compound is a high-value intermediate.[1] While the racemate costs approximately

References

  • Wleklinski, M. et al. (2016).[1] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, R.N. (2018).[1] "Biocatalytic Synthesis of Chiral Tertiary Alcohols." Biomolecules.[1][3][4][5][6][7] (General reference for CAL-B activity on tertiary alcohols).

  • Organic Chemistry Portal. (2023). "Synthesis of Cyclopropanes and Cyclopropyl Alcohols." Available at: [Link]

  • PubChem. (2023).[1] "4-Pentyn-2-ol Compound Summary." Available at: [Link][1]

molecular weight and formula of 2-Cyclopropyl-4-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Analysis for High-Value Scaffold Utilization in Drug Discovery

Part 1: Executive Technical Summary[1]

2-Cyclopropyl-4-pentyn-2-ol is a specialized tertiary alcohol featuring a terminal alkyne and a cyclopropyl moiety.[1] In modern medicinal chemistry, this molecule represents a "privileged fragment"—a scaffold that combines high


 character (three-dimensionality) with versatile functional handles (alkyne, alcohol) for rapid library generation.[1]

Unlike flat aromatic scaffolds, the inclusion of the cyclopropyl group introduces unique conformational constraints and metabolic stability profiles, making this molecule a critical intermediate for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex antiviral or antifungal agents.[1]

Core Chemical Identity Data[1][2]
PropertyValueTechnical Context
IUPAC Name 2-Cyclopropylpent-4-yn-2-olSystematic nomenclature
CAS Number 6712-34-1 Unique identifier for procurement/indexing
Molecular Formula

Carbon-rich, heteroatom-minimal scaffold
Molecular Weight 124.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Exact Mass 124.0888Useful for high-resolution MS validation
Predicted LogP ~1.3 - 1.6Favorable lipophilicity for membrane permeability
H-Bond Donors 1 (Tertiary -OH)Critical for active site binding interactions
H-Bond Acceptors 1 (Oxygen)
Rotatable Bonds 2Low flexibility aids in entropy-favorable binding

Part 2: Structural Analysis & Synthesis Strategy

The "Senior Scientist" Perspective: Why This Molecule?

From a drug design perspective, This compound offers a strategic advantage over simple aliphatic alcohols.[1] The cyclopropyl group is not merely a spacer; it acts as a bioisostere for double bonds or isopropyl groups but with significantly altered metabolic susceptibility (often blocking P450 oxidation sites).[1]

Furthermore, the terminal alkyne serves as a "silent" functional group—stable under many conditions but ready for "Click" chemistry (CuAAC) or Sonogashira coupling to rapidly elaborate the fragment into a lead compound.[1]

Synthesis Protocol: The Barbier-Type Alkylation

While Grignard reagents are common, the most robust synthesis for this tertiary alcohol—avoiding the handling of unstable propargyl magnesium halides—is the Barbier-type reaction using Zinc (Zn) or Magnesium (Mg) in situ.[1]

Reaction Logic: We utilize Cyclopropyl methyl ketone (CAS 765-43-5) as the electrophile and Propargyl bromide (3-bromopropyne) as the nucleophile precursor.[1] The in situ formation of the organozinc species prevents the rapid dimerization of the propargyl species (a common failure mode in standard Grignard preparations).[1]

Step-by-Step Protocol (Laboratory Scale)

Note: All steps must be performed under an inert atmosphere (


 or Ar) to prevent quenching of the organometallic intermediate.
  • Activation: In a dry 3-neck flask, activate Zinc dust (1.2 equiv) with 1,2-dibromoethane (catalytic) in anhydrous THF.

  • Addition 1 (The Electrophile): Add Cyclopropyl methyl ketone (1.0 equiv) to the suspension. Cool to 0°C.[1]

  • Addition 2 (The Nucleophile): Dropwise add Propargyl bromide (1.1 equiv) in THF. The exotherm must be controlled to maintain internal temperature <10°C.[1]

  • Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Visualize with

    
     stain; the alkyne and alcohol will oxidize).[1]
    
  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with

    
     or EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Distillation is preferred for bulk (BP est. ~60-70°C at 10 mmHg) or Flash Chromatography (Hexanes:EtOAc gradient) for smaller batches.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the atom-economic pathway to the target molecule.[1]

SynthesisPathway Start1 Cyclopropyl Methyl Ketone (C5H8O) Intermediate Organozinc Intermediate (Barbier Species) Start1->Intermediate THF, 0°C Start2 Propargyl Bromide (C3H3Br) Start2->Intermediate Zn Dust (Activated) Product This compound (C8H12O) Intermediate->Product 1. Warm to RT 2. NH4Cl (aq) Quench

Figure 1: Barbier-type synthesis of this compound from commercially available precursors.[1]

Part 3: Applications in Drug Discovery[1]

Once synthesized, This compound serves as a versatile linchpin.[1] Its utility is defined by its two orthogonal reactive centers: the Tertiary Alcohol and the Terminal Alkyne .[1]

The "Click" Chemistry Handle (CuAAC)

The terminal alkyne is the primary vector for library expansion.[1] Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this fragment can be "clicked" onto azide-functionalized scaffolds (e.g., sugars, peptides, or heterocycles) to introduce the cyclopropyl-alcohol motif.[1] This is particularly useful for probing hydrophobic pockets in viral proteases or kinases.[1]

Chiral Resolution & Asymmetric Synthesis

The C2 carbon is a stereocenter.[1] For drug candidates, enantiopurity is non-negotiable.[1]

  • Resolution: The racemic alcohol can be resolved via enzymatic kinetic resolution (e.g., using Lipase CAL-B) which selectively acetylates one enantiomer.[1]

  • Direct Asymmetric Synthesis: Advanced protocols utilize chiral ligands with Zinc triflate (

    
    ) to catalyze the enantioselective addition of the alkyne to the ketone [1].[1]
    
Cyclization to Heterocycles

The proximity of the alcohol and the alkyne allows for metal-catalyzed cyclizations (e.g., Gold or Silver catalysis) to form dihydrofurans or pyrans .[1] These bicyclic systems are core structures in many natural products.[1]

Visualization: Downstream Functionalization

Applications Core This compound Click Triazole Derivative (via CuAAC Click) Core->Click + R-N3, Cu(I) Furan Dihydrofuran Scaffold (via Au/Ag Cyclization) Core->Furan AuCl3 or AgOTf Intramolecular Cyclization Ester Chiral Ester (via Lipase Resolution) Core->Ester Lipase CAL-B Vinyl Acetate

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the alkyne and hydroxyl groups.[1]

Part 4: Safety, Stability, and Handling[1]

As a Senior Scientist, I must emphasize that while this molecule is stable, its precursors and specific derivatives carry risks that must be mitigated.[1]

  • Cyclopropyl Ring Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] Avoid strong Lewis acids or extreme temperatures (>150°C) which may trigger ring-opening or rearrangement to linear dienes.[1]

  • Alkyne Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Copper, Silver) if allowed to dry.[1] When performing Cu-catalyzed reactions, ensure thorough quenching and removal of copper residues.[1]

  • Storage: Store at 2–8°C under inert gas. The tertiary alcohol is relatively resistant to oxidation, but the alkyne can slowly polymerize if exposed to light and air for prolonged periods.[1]

References

  • ChemSrc. (2025).[1][2] this compound - MSDS and Density Data. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Cyclopropanes and Functionalized Derivatives. Retrieved from [Link]

  • PubChem. (2025).[1] 4-Pentyn-2-ol Compound Summary (Parent Scaffold Analysis). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: A Protocol for the Enantioselective Addition of Propargyl Bromide to Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the asymmetric propargylation of cyclopropyl methyl ketone using propargyl bromide. The synthesis of chiral tertiary propargyl alcohols is a critical transformation in organic chemistry, yielding versatile building blocks for the synthesis of complex molecules and natural products.[1][2] This guide details a copper(I)-catalyzed Barbier-type reaction, which offers a direct and efficient method for constructing the desired chiral center.[3][4] We will cover the underlying reaction mechanism, provide a step-by-step experimental procedure, outline methods for product characterization and enantiomeric excess determination, and offer insights into potential troubleshooting. This document is intended for researchers in synthetic organic chemistry and drug development seeking a robust and reproducible method for accessing enantioenriched tertiary propargyl alcohols.

Introduction and Reaction Principle

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation.[2] When applied to prochiral ketones, this reaction presents an opportunity to generate stereogenic centers. The asymmetric propargylation of ketones is particularly valuable as it installs a tertiary alcohol and a terminal alkyne, two highly versatile functional groups that can be elaborated upon through various subsequent transformations.[2]

Ketones, being less electrophilic than aldehydes, pose a greater challenge for asymmetric additions.[2] Furthermore, achieving high enantioselectivity with substrates like cyclopropyl methyl ketone requires a catalytic system capable of effectively discriminating between the sterically similar cyclopropyl and methyl groups.

This protocol employs a Barbier-type reaction, where the organometallic nucleophile is generated in situ from propargyl bromide and a reducing metal in the presence of the ketone substrate.[4] This approach avoids the pre-formation of potentially unstable organometallic reagents. The key to achieving asymmetry is the use of a chiral catalytic system, in this case, a copper(I) salt complexed with a chiral bis(oxazoline) (PyBox) ligand. The chiral catalyst coordinates to the transiently formed organometallic species and the ketone, orchestrating the nucleophilic attack to occur preferentially on one of the enantiotopic faces of the carbonyl.

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a chiral copper(I) complex which facilitates the enantioselective addition.

  • Catalyst Activation: The copper(I) precursor and the chiral PyBox ligand form the active chiral catalyst complex.

  • Reductive Transmetalation: A reducing agent (e.g., Mn or Zn powder) reacts with propargyl bromide to form a propargyl/allenyl-metal species. This species then undergoes transmetalation with the chiral copper(I) complex to generate a chiral allenyl/propargyl-copper intermediate. These intermediates are often in rapid equilibrium.[5]

  • Coordination and Addition: The cyclopropyl methyl ketone coordinates to the chiral copper complex, activating the carbonyl group for nucleophilic attack. The allenyl/propargyl moiety is then delivered to one face of the ketone, guided by the steric and electronic environment of the chiral ligand.

  • Product Release and Catalyst Regeneration: After the C-C bond formation, the resulting copper(III) alkoxide undergoes reductive elimination or hydrolysis during workup to release the chiral tertiary alcohol and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.

Catalytic Cycle cluster_cycle cluster_reagents cluster_products A Active Catalyst [Cu(I)-PyBox]+ B Chiral Propargyl-Cu(III) Complex A->B C Copper(III) Alkoxide B->C D Product Complex C->D Protonolysis (Workup) D->A Catalyst Regeneration Product Chiral Tertiary Alcohol D->Product MetalSalt MnBr+ D->MetalSalt PropargylBr Propargyl Bromide + Metal (Mn) PropargylBr->A Transmetalation Ketone Cyclopropyl Methyl Ketone Ketone->B Coordination & Addition

Caption: Proposed catalytic cycle for the Cu-catalyzed asymmetric propargylation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the copper-catalyzed asymmetric propargylation of ketones.[6][7] Researchers should optimize conditions for their specific setup.

Materials and Reagents
Reagent/MaterialPuritySupplier (Example)CAS NumberNotes
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich7681-65-4Store under inert atmosphere.
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)>98%Strem Chemicals150418-79-8Chiral Ligand ((S,S)-Ph-PyBox).
Cyclopropyl methyl ketone>99%Acros Organics765-43-5Distill before use.
Propargyl bromide (80 wt.% in toluene)80 wt.%Sigma-Aldrich106-96-7Lachrymator. Handle in a fume hood.
Manganese powder (<50 mesh)99.9%Alfa Aesar7439-96-5Activate before use.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore109-99-9Use from a freshly opened bottle or still.
Saturated aq. NH₄Cl solutionACS GradeFisher Scientific12125-02-9For quenching the reaction.
Diethyl ether (Et₂O)ACS GradeVWR60-29-7For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich7487-88-9For drying organic layers.
Equipment
  • Schlenk flasks or oven-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Cannula for liquid transfers

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Experimental Workflow A 1. Catalyst Preparation (CuI + PyBox ligand in THF) B 2. Reaction Setup (Add Mn powder) A->B Under Argon C 3. Reagent Addition (Add Ketone, then Propargyl Bromide) B->C Under Argon D 4. Reaction Monitoring (Stir at -20°C, monitor by TLC) C->D E 5. Workup (Quench with aq. NH4Cl) D->E When complete F 6. Extraction (Extract with Et2O) E->F G 7. Purification (Column Chromatography) F->G Dry & Concentrate H 8. Analysis (NMR, HPLC, MS) G->H

Caption: Step-by-step experimental workflow for the asymmetric propargylation.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and (S,S)-Ph-PyBox ligand (18.6 mg, 0.055 mmol, 5.5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add 5 mL of anhydrous THF via syringe.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst suspension, add activated manganese powder (82 mg, 1.5 mmol, 1.5 equiv). Activation: Stir Mn powder in 2M HCl for 15 min, then wash sequentially with water, ethanol, and ether, and dry under high vacuum.

    • Cool the flask to -20 °C using a cryocooler or a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Addition of Reactants:

    • Add cyclopropyl methyl ketone (98 µL, 1.0 mmol, 1.0 equiv) to the cooled suspension via syringe.

    • Slowly add a solution of propargyl bromide (167 µL of 80 wt.% solution in toluene, ~1.5 mmol, 1.5 equiv) dropwise over 10 minutes using a syringe pump.

    • CAUTION: Propargyl bromide is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring:

    • Stir the reaction mixture at -20 °C.

    • Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the ketone. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Drying:

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the desired 1-cyclopropyl-1-(prop-2-yn-1-yl)ethanol as a colorless oil.

Characterization and Data Analysis

Product Confirmation
  • ¹H and ¹³C NMR: Confirm the structure of the product. Expect characteristic peaks for the cyclopropyl, methyl, hydroxyl, and propargyl protons and carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Observe characteristic stretches for the -OH group (~3400 cm⁻¹) and the terminal alkyne C≡C-H (~3300 cm⁻¹ and ~2100 cm⁻¹).

Determination of Enantiomeric Excess (ee)
  • The enantiomeric excess of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Example HPLC Conditions:

    • Column: Chiralcel OD-H or similar

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Compare the retention times of the two enantiomers to a racemic sample (prepared by running the reaction without the chiral ligand).

Expected Results
ParameterExpected Outcome
Chemical Yield 75-90%
Appearance Colorless to pale yellow oil
Enantiomeric Excess (ee) >90%
TLC R_f ~0.3 (9:1 Hexanes:Ethyl Acetate), varies with conditions

Troubleshooting

  • Low Yield:

    • Cause: Inactive manganese, wet solvent/reagents, or incomplete reaction.

    • Solution: Ensure Mn is freshly activated. Use rigorously dried solvents and glassware. Allow the reaction to run for a longer duration.

  • Low Enantioselectivity (ee):

    • Cause: Impure ligand, reaction temperature too high, or a competitive background (uncatalyzed) reaction.

    • Solution: Recrystallize the ligand. Maintain a consistent low temperature (-20 °C or lower). Ensure slow addition of propargyl bromide to keep its concentration low.

  • Formation of Allene Side-Product:

    • Cause: The propargyl/allenyl organometallic species can sometimes yield the allenyl alcohol product.

    • Solution: This is highly dependent on the catalyst and conditions. Lowering the temperature may favor the desired propargyl product.

Safety Precautions

  • Propargyl Bromide: Is a strong lachrymator and toxic. Always handle in a certified chemical fume hood using appropriate personal protective equipment (glokes, safety glasses, lab coat).

  • Solvents: THF and diethyl ether are highly flammable. Work away from ignition sources.

  • Inert Atmosphere: Reactions under inert gas should be properly vented.

  • General: Always follow standard laboratory safety procedures.

References

  • Lou, S., & Schaus, S. E. (2011). Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. Organic Letters, 13(15), 4164–4167. [Link]

  • Schaus, S. E. (2011). Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols. Europe PMC. [Link]

  • Walter, P. G. (1950). Process of purifying propargyl alcohol.
  • Maestro, A. (2024). Introduction to Asymmetric Organocatalysis. YouTube. [Link]

  • Kim, J. H., et al. (2003). Method for separation and recovery of propargyl alcohol.
  • Zhang, L., et al. (2021). Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. Nature Communications, 12(1), 678. [Link]

  • Wang, Z., et al. (2024). Catalytic asymmetric Barbier reaction of ketones with unactivated alkyl electrophiles. ChemRxiv. [Link]

  • Lou, S., & Schaus, S. E. (2011). Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols. PMC. [Link]

  • McDonald, R. I., & Liu, G. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry, 78(23), 11846–11863. [Link]

  • Crandall, J. K., & Rambo, E. (2017). Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). . [Link]

  • Li, J., et al. (2019). Asymmetric Borylative Propargylation of Ketones Catalyzed by a Copper(I) Complex. Organic Letters, 21(18), 7380–7384. [Link]

  • Cook, G. R., et al. (2009). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 74(1), 261–268. [Link]

  • Muñoz-Bascón, J., et al. (2012). Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III). Chemistry, 18(45), 14479–14486. [Link]

  • da Silva, F. C., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3426. [Link]

  • Fandrick, K. R., et al. (2014). Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. Journal of the American Chemical Society, 136(36), 12566–12569. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme Chemistry. [Link]

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Application Note & Protocols: Strategic Use of the Cyclopropylethynyl Moiety in the Asymmetric Synthesis of Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract: Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, possesses a unique structure featuring a chiral quaternary carbon center. The stereoselective synthesis of this center is a critical challenge in its manufacturing. This document provides an in-depth guide to the pivotal step in the synthesis: the asymmetric addition of a cyclopropylacetylide to a trifluoromethyl ketoaniline precursor. We will elucidate the mechanistic principles, provide a detailed experimental protocol for the synthesis of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, and discuss its subsequent conversion to Efavirenz. The causality behind experimental choices, process validation, and data interpretation will be emphasized throughout.

Introduction: The Synthetic Challenge of Efavirenz

Efavirenz (marketed as Sustiva®) is a potent NNRTI that functions by non-competitively binding to a hydrophobic pocket in HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[1][2] Its structure is defined by a trifluoromethyl group, a cyclopropylacetylene side chain, and a single stereocenter at the C4 position of the benzoxazinone core. The (S)-enantiomer is the active pharmaceutical ingredient, making a highly enantioselective synthesis not just desirable, but essential for its clinical efficacy and safety.

The primary synthetic hurdle is the construction of the chiral quaternary carbon bearing both the trifluoromethyl and cyclopropylalkynyl groups.[3] Early synthetic routes often produced a racemic mixture requiring challenging chiral resolution.[4][5] The breakthrough, and the focus of this guide, was the development of a highly efficient and practical asymmetric synthesis pioneered by researchers at DuPont-Merck.[2][6][7] This approach establishes the critical stereocenter with remarkable precision through a chiral ligand-mediated addition of lithium cyclopropylacetylide to a ketoaniline intermediate.

The cyclopropylacetylene moiety is not merely a structural component; it is a key pharmacophore that binds directly within the active site of the reverse transcriptase enzyme.[3] Therefore, its efficient and stereocontrolled introduction is paramount. This guide details the application of this key building block to generate the crucial chiral amino alcohol precursor to Efavirenz.

The Core Strategy: Asymmetric Alkynylation

The most robust and scalable synthesis of Efavirenz hinges on a highly enantioselective nucleophilic addition. The core transformation involves the reaction of a lithium salt of cyclopropylacetylene with the trifluoromethyl ketone of a protected 4-chloro-2-trifluoroacetylaniline.

The key to achieving high enantioselectivity (typically >95% ee) lies in the use of a chiral mediator.[1] The DuPont-Merck process utilizes the lithium alkoxide of (1R,2S)-N-pyrrolidinylnorephedrine as a "chiral chaperone".[2][6] This ligand forms a well-defined chiral complex with the lithium cyclopropylacetylide. The ketoaniline substrate coordinates to this chiral complex in a sterically favored orientation, forcing the acetylide to attack one face of the carbonyl group preferentially, thus establishing the desired (S)-stereochemistry at the newly formed tertiary alcohol center.[6]

This reaction is rapid and efficient at low temperatures (<-50 °C), leading to the direct crystallization of the desired amino alcohol intermediate in high yield and exceptional optical purity.[6]

Logical Workflow of Efavirenz Synthesis

The following diagram illustrates the high-level workflow, highlighting the critical asymmetric alkynylation step.

Efavirenz_Synthesis cluster_0 Precursor Synthesis cluster_1 Key Asymmetric Alkynylation cluster_2 Final Cyclization PCAA 4-Chloroaniline Ketoaniline Protected Ketoaniline (e.g., p-methoxybenzyl protected) PCAA->Ketoaniline Multi-step (acylation, protection) AminoAlcohol (S)-Amino Alcohol Intermediate Ketoaniline->AminoAlcohol Addition to Chiral Complex CPA Cyclopropylacetylene ChiralComplex Chiral Lithium Alkoxide Complex Ligand (1R,2S)-N-pyrrolidinyl- norephedrine nBuLi n-Butyllithium ChiralComplex->AminoAlcohol Efavirenz Efavirenz AminoAlcohol->Efavirenz Carbonyl Source (e.g., Phosgene)

Caption: High-level workflow for the asymmetric synthesis of Efavirenz.

Detailed Protocol: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

This protocol is a synthesized representation based on the highly successful method reported by Pierce et al. in The Journal of Organic Chemistry.[6][7] It is intended for researchers with experience in handling air- and moisture-sensitive reagents.

Materials & Reagents:

  • Protected Ketoaniline Precursor (e.g., N-(p-methoxybenzyl)-4-chloro-2-trifluoroacetylaniline)

  • Cyclopropylacetylene (handle with care due to volatility)[8]

  • (1R,2S)-N-pyrrolidinylnorephedrine

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Heptane

  • Nitrogen gas supply for inert atmosphere

  • Dry, multi-necked reaction flask with magnetic stirrer, thermometer, and addition funnel

Procedure:

  • Preparation of the Chiral Ligand Solution:

    • To a dry reaction flask under a nitrogen atmosphere, add (1R,2S)-N-pyrrolidinylnorephedrine (1.2 equivalents).

    • Add anhydrous toluene to dissolve the ligand.

    • Cool the solution to 0 °C.

    • Slowly add n-butyllithium (1.15 equivalents) dropwise, maintaining the temperature below 5 °C. A thick slurry of the lithium alkoxide will form.

    • Stir the slurry for 30 minutes at 0 °C.

  • Formation of the Lithium Acetylide:

    • In a separate dry flask under nitrogen, dissolve cyclopropylacetylene (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -10 °C.

    • Slowly add n-butyllithium (1.15 equivalents) dropwise, keeping the temperature below 0 °C.

    • Stir the resulting lithium cyclopropylacetylide solution for 30 minutes at 0 °C.

  • Asymmetric Addition Reaction:

    • Cool the chiral ligand slurry (from Step 1) to -55 °C.

    • In a separate flask, dissolve the protected ketoaniline precursor (1.0 equivalent) in anhydrous THF.

    • Slowly add the ketoaniline solution to the chiral ligand slurry, maintaining the internal temperature below -50 °C.

    • Immediately after, add the lithium cyclopropylacetylide solution (from Step 2) to the reaction mixture via cannula or addition funnel over approximately 30-45 minutes. Critically, maintain the internal temperature at or below -50 °C throughout the addition.

    • Stir the reaction mixture at -55 to -50 °C for 1 hour after the addition is complete. Monitor reaction completion by TLC or HPLC.

  • Work-up and Product Isolation:

    • Quench the reaction by slowly adding glacial acetic acid (2.5 equivalents), ensuring the temperature does not rise above -30 °C.

    • Warm the mixture to room temperature. The product, the p-methoxybenzyl-protected amino alcohol, will begin to crystallize.

    • Add heptane to the slurry to enhance precipitation and stir for 1-2 hours.

    • Filter the solid product, wash the cake with a cold toluene-heptane mixture, and dry under vacuum.

    • Note: The p-methoxybenzyl protecting group is typically removed in a subsequent step before cyclization. For simplicity, some modern patents describe direct addition to unprotected ketoanilines, though yields and selectivity can vary.[9]

  • Final Cyclization to Efavirenz:

    • The isolated (and deprotected, if necessary) amino alcohol is dissolved in a suitable solvent system (e.g., THF-heptane).

    • The solution is treated with a carbonylating agent such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole).[4][5][6]

    • The reaction proceeds via an intermediate chloroformate or equivalent, which undergoes intramolecular cyclization to form the benzoxazinone ring.[6]

    • Following an aqueous workup (e.g., with sodium bicarbonate), Efavirenz is crystallized and isolated in high yield and purity.[6]

Quantitative Data Summary

The following table summarizes typical parameters for the key asymmetric alkynylation step, demonstrating its efficiency.

ParameterValue / ConditionSource
Ketoaniline Substrate 1.0 equiv[6]
Cyclopropylacetylene ~1.2 equiv[6]
Chiral Ligand (1R,2S)-N-pyrrolidinylnorephedrine (~1.2 equiv)[2][6]
Base n-Butyllithium[1][6]
Solvent THF / Toluene[6]
Temperature -55 to -50 °C[6]
Reaction Time 1-2 hours[6]
Typical Yield (Amino Alcohol) 91 - 95%[1][6]
Enantiomeric Excess (ee) >96% (often >99% after crystallization)[1][6]

Mechanistic Rationale and Process Control

  • Causality of Chiral Ligand: The norephedrine derivative provides a rigid chiral scaffold. The lithium atoms coordinate to the oxygen and nitrogen atoms, creating a defined three-dimensional space that dictates the trajectory of the nucleophilic attack.[2][6]

  • Importance of Low Temperature: The stability of the organolithium reagents and the chiral complex is highly temperature-dependent. Low temperatures are crucial to minimize side reactions and to ensure the energetic difference between the two transition states (leading to S and R products) is maximized, resulting in high enantioselectivity.[6]

  • Stoichiometry Control: Strict control over the stoichiometry of n-butyllithium is essential. Excess base can lead to undesired side reactions, while insufficient base will result in incomplete formation of the active nucleophile and chiral mediator, lowering the yield and reaction rate.[1]

  • Self-Validating Protocol: The protocol's trustworthiness is established by its outcome. The direct crystallization of the product from the reaction mixture in high chemical and optical purity serves as a self-validating checkpoint.[6] If the yield or enantiomeric excess is low, it points to deviations in reagent quality, temperature control, or stoichiometry.

Conclusion

The asymmetric synthesis of Efavirenz is a landmark achievement in pharmaceutical process chemistry. The strategic application of cyclopropylacetylene as a key building block, combined with a sophisticated, ligand-mediated asymmetric addition, provides a robust and scalable route to this vital antiretroviral drug. The protocol described herein, centered on the formation of the chiral amino alcohol intermediate, is the cornerstone of this process. By understanding the underlying mechanistic principles and maintaining strict control over reaction parameters, researchers can reliably access the enantiopure core of Efavirenz, paving the way for its effective use in HIV therapy.

References

  • Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry.[Link]

  • Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. ACS Publications.[Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis method of efavirenz key intermediate (CN108947855B).
  • Synthesis of Efavirenz via Asymmetric Alkynylation. Thieme Chemistry.[Link]

  • Asymmetric Autocatalysis Enables an Improved Synthesis of Efavirenz. Angewandte Chemie International Edition.[Link]

  • An improved process for preparation of efavirenz (EP2454244B1).
  • Efavirenz patented technology retrieval search results. Patsnap.[Link]

  • Process for the preparation of cyclopropylacetylene (US6359164B1).
  • Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. ResearchGate.[Link]

  • Method for the manufacture of Efavirenz (Patent Publication Number 20200062722). FreePatentsOnline.[Link]

  • Process for preparation of efavirenz (US20120108809A1).
  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica.[Link]

  • Asymmetric synthesis of efavirenz via organocatalyzed enantioselective trifluoromethylation. Asian Journal of Organic Chemistry.[Link]

  • VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars, Southeastern University.[Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate.[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.[Link]

  • Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. Princeton University.[Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate.[Link]

  • NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers.[Link]

Sources

Application Note: Zinc-Mediated Synthesis of 2-Cyclopropyl-4-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Cyclopropyl-4-pentyn-2-ol, a valuable tertiary acetylenic alcohol, via a zinc-mediated propargylation of cyclopropyl methyl ketone. This method offers a robust and selective approach to forming the carbon-carbon bond, leveraging the unique reactivity of organozinc reagents. Detailed protocols, mechanistic insights, and practical considerations are presented for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Acetylenic Alcohols and Zinc-Mediated Synthesis

Tertiary acetylenic alcohols, such as this compound, are pivotal building blocks in organic synthesis. The presence of the hydroxyl group and the alkyne moiety provides a versatile scaffold for further functionalization, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[1] The cyclopropyl group introduces conformational rigidity and unique electronic properties, which can be advantageous in drug design.

Traditional methods for the synthesis of tertiary alcohols often involve Grignard or organolithium reagents. While effective, these highly reactive nucleophiles can suffer from poor functional group tolerance and side reactions.[2] Zinc-mediated reactions, on the other hand, offer a milder and more selective alternative.[2][3] Organozinc reagents exhibit excellent functional group compatibility, allowing for the synthesis of complex molecules with sensitive functionalities like esters and nitriles.[2]

This application note details a zinc-mediated approach where a propargyl zinc reagent, generated in situ, adds to cyclopropyl methyl ketone to yield the desired this compound. The reaction proceeds through a well-defined mechanism, often involving a six-membered ring transition state, which can be influenced by Lewis acids to enhance reactivity and selectivity.[4][5][6]

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic addition of a propargylzinc reagent to the carbonyl carbon of cyclopropyl methyl ketone. The reaction is typically mediated by zinc metal or a zinc salt, which facilitates the formation of the organozinc nucleophile from a propargyl halide.

The generally accepted mechanism involves the following key steps:

  • Formation of the Organozinc Reagent: Propargyl bromide reacts with activated zinc metal to form the corresponding propargylzinc bromide. This is an oxidative addition step where the zinc inserts into the carbon-bromine bond.[7]

  • Coordination and Activation: The carbonyl oxygen of cyclopropyl methyl ketone coordinates to the zinc atom of the propargylzinc bromide. This coordination acts as a Lewis acid activation, increasing the electrophilicity of the carbonyl carbon.[4][8]

  • Nucleophilic Addition: The propargyl group is then delivered to the carbonyl carbon through a cyclic transition state, leading to the formation of a zinc alkoxide intermediate.

  • Work-up: Aqueous work-up protonates the zinc alkoxide to yield the final product, this compound.

This process is often catalytic in zinc, with the zinc alkoxide potentially participating in the catalytic cycle.[9][10]

Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaM.W.PuritySupplier
Zinc dustZn65.38<10 µm, ≥98%Sigma-Aldrich
IodineI₂253.81≥99.8%Sigma-Aldrich
Propargyl bromideC₃H₃Br118.9680% in tolueneSigma-Aldrich
Cyclopropyl methyl ketoneC₅H₈O84.12≥98%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49--
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Magnesium sulfateMgSO₄120.37AnhydrousSigma-Aldrich

3.2. Step-by-Step Procedure

  • Activation of Zinc: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add zinc dust (2.0 eq). Add a crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor is observed, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask to cover the zinc dust.

  • Initiation of Reagent Formation: In the dropping funnel, prepare a solution of propargyl bromide (1.2 eq) in anhydrous THF. Add a small portion of the propargyl bromide solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the formation of the organozinc reagent, which is often indicated by a gentle exotherm and the disappearance of the shiny zinc surface.

  • Addition of Reactants: Once the reaction has initiated, add the remaining propargyl bromide solution and a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise and concurrently to the stirred zinc suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the zinc-mediated synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product Zn Zinc Dust (Zn) Activation Zinc Activation Zn->Activation with I₂ I2 Iodine (I₂) PropargylBr Propargyl Bromide Reagent_Formation In situ formation of Propargylzinc Bromide PropargylBr->Reagent_Formation Ketone Cyclopropyl Methyl Ketone Addition Nucleophilic Addition Ketone->Addition Activation->Reagent_Formation Reagent_Formation->Addition Workup Aqueous Work-up & Extraction Addition->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1: Workflow for the zinc-mediated synthesis.

Mechanistic Representation

The proposed transition state for the nucleophilic addition is depicted below, highlighting the coordination of the carbonyl oxygen to the zinc center.

Reaction_Mechanism cluster_mechanism Proposed Six-Membered Ring Transition State cluster_reactants Reactants cluster_product Product (after work-up) TS  C(cyclopropyl)  | O=C---Zn---Br  |   / | \  CH3  CH2-C≡CH Alcohol Cyclopropyl-C(OH)(CH3)-CH2-C≡CH TS->Alcohol Protonation Ketone Cyclopropyl-C(=O)-CH3 Ketone->TS Coordination & Addition Organozinc Br-Zn-CH2-C≡CH Organozinc->TS

Figure 2: Chelation-controlled addition model.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Reaction fails to initiate Inactive zinc surfaceEnsure proper activation of zinc with iodine. Consider using other activation methods like washing with dilute HCl followed by drying.[7]
Wet solvent or reagentsUse freshly distilled, anhydrous solvents and dry reagents.
Low Yield Incomplete reactionIncrease reaction time or gently heat the reaction mixture.
Side reactions (e.g., Wurtz coupling)Maintain a slow addition rate of the propargyl bromide.
Formation of Allenic Alcohol Isomerization of the organozinc reagentThis is a known possibility with propargyl/allenyl organometallics. The ratio of products can be solvent and temperature-dependent.

Safety Precautions: Propargyl bromide is a lachrymator and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Organozinc reagents can be pyrophoric. The reaction should be carried out under an inert atmosphere.

Conclusion

The zinc-mediated synthesis of this compound represents an efficient and selective method for the construction of this valuable tertiary acetylenic alcohol. The mild reaction conditions and high functional group tolerance of organozinc reagents make this protocol attractive for various synthetic applications. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably access this important building block for further chemical exploration.

References

  • Walsh, P. J., & El-Awa, A. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC, NIH. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. ACS Publications. [Link]

  • Fandrick, D. R., et al. (2013). Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. The Journal of Organic Chemistry. [Link]

  • Fandrick, D. R., et al. (2010). Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates. Organic Letters. [Link]

  • Fandrick, D. R., et al. (2013). Zinc catalyzed and mediated asymmetric propargylation of trifluoromethyl ketones with a propargyl boronate. PubMed. [Link]

  • Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. [Link]

  • Fandrick, D. R., et al. (2013). Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. ResearchGate. [Link]

  • Fandrick, D. R., et al. (2010). Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates. Organic Letters. [Link]

  • Walsh, P. J., & El-Awa, A. (2012). Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. PMC, NIH. [Link]

  • Samatov, S., & Ziyadullayev, O. (2024). SYNTHESIS OF ACETYLENE ALCOHOL IN ZINC-BASED COMPLEX CATALYTIC SYSTEM. Universum: химия и биология. [Link]

  • Bernhardt, S., Metzger, A., & Knochel, P. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. Organic Chemistry Portal. [Link]

  • Weires, A. G., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. [Link]

  • Samatov, S., & Ziyadullayev, O. (2024). SYNTHESIS OF ACETYLENE ALCOHOL IN ZINC-BASED COMPLEX CATALYTIC SYSTEM. КиберЛенинка. [Link]

Sources

Application Notes and Protocols: Catalytic Systems for Generating Chiral 2-Cyclopropyl-4-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the catalytic asymmetric synthesis of 2-cyclopropyl-4-pentyn-2-ol, a valuable chiral building block in medicinal chemistry and drug discovery. The core focus is on the enantioselective addition of alkyne nucleophiles to cyclopropyl methyl ketone. We will delve into the mechanistic underpinnings of key catalytic systems, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for achieving high enantioselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important chiral tertiary propargylic alcohol in their synthetic endeavors.

Introduction: The Significance of Chiral Propargylic Alcohols

Chiral propargylic alcohols are pivotal structural motifs found in a wide array of pharmaceuticals and biologically active natural products.[1] Their synthetic versatility allows for further elaboration into more complex molecular architectures.[1] Specifically, chiral tertiary alcohols, such as this compound, present a significant synthetic challenge as their preparation cannot be achieved by simple asymmetric reduction of a corresponding ketone. The enantioselective addition of an alkyne to a ketone is a direct and atom-economical approach to construct these crucial stereocenters.[1][2]

The cyclopropyl moiety is a key pharmacophore in numerous approved drugs and clinical candidates, often imparting unique conformational constraints and metabolic stability.[3][4] The combination of a chiral tertiary alcohol, a cyclopropyl group, and a terminal alkyne in this compound creates a highly versatile scaffold for the synthesis of novel therapeutic agents.[5]

This guide will focus on catalytic systems that enable the efficient and highly enantioselective synthesis of this target molecule.

Core Catalytic Strategy: Asymmetric Alkynylation of Cyclopropyl Methyl Ketone

The most direct route to chiral this compound is the asymmetric addition of an ethynyl nucleophile to cyclopropyl methyl ketone. This transformation is typically achieved using a metal catalyst in conjunction with a chiral ligand.

Zinc-Based Catalytic Systems: A Prominent Approach

Zinc-mediated alkynylide additions to carbonyl compounds have been extensively studied and represent a robust method for the synthesis of propargylic alcohols.[2][6] The in situ generation of an alkynylzinc species from a terminal alkyne and a zinc source is a key feature of these reactions.[6] The enantioselectivity is induced by a chiral ligand that coordinates to the zinc center, creating a chiral environment that directs the nucleophilic attack of the alkynyl group to one face of the ketone.

A variety of chiral ligands have been successfully employed in asymmetric alkynylzinc additions to aldehydes and ketones, including amino alcohols, BINOL derivatives, and salen ligands.[1][2][6][7] For the specific case of ketones, which are generally less reactive than aldehydes, the choice of ligand and reaction conditions is critical to achieving high conversion and enantioselectivity.[2]

2.1.1. The Role of the Chiral Ligand: (-)-N-Methylephedrine

(-)-N-Methylephedrine is a readily available and effective chiral amino alcohol ligand for promoting the enantioselective addition of alkynylzinc reagents to carbonyls. The mechanism involves the formation of a chiral zinc-amino alcohol complex. The ketone substrate coordinates to this complex, and the chiral ligand environment dictates the facial selectivity of the subsequent intramolecular delivery of the alkynyl group.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the zinc-mediated asymmetric alkynylation of a ketone, facilitated by a chiral amino alcohol ligand.

Catalytic_Cycle cluster_0 Catalytic Cycle Start Zn(OTf)₂ + Chiral Ligand (L*) Active_Catalyst [Zn(L*)(OTf)₂] Start->Active_Catalyst Formation of chiral catalyst Alkyne_Activation [Zn(L*)(alkynyl)(OTf)] Active_Catalyst->Alkyne_Activation + Alkyne - HOTf Ketone_Coordination [Zn(L*)(alkynyl)(ketone)(OTf)] Alkyne_Activation->Ketone_Coordination + Ketone Product_Formation Chiral Propargylic Alcohol Ketone_Coordination->Product_Formation Intramolecular alkynylation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst Release of product

Caption: Generalized catalytic cycle for zinc-mediated asymmetric alkynylation.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Materials and Reagents
  • Cyclopropyl methyl ketone (≥98%)

  • Ethynyltrimethylsilane (≥98%)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂, ≥98%)

  • (-)-N-Methylephedrine (≥98%)

  • Triethylamine (Et₃N, ≥99%, distilled from CaH₂)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous toluene (distilled from sodium/benzophenone)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and ethyl acetate (HPLC grade) for chromatography

Protocol 1: Asymmetric Ethynylation of Cyclopropyl Methyl Ketone

This protocol is adapted from established procedures for the enantioselective alkynylation of ketones.[2][6]

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged round-bottom flask, add zinc triflate (Zn(OTf)₂, 1.1 eq) and (-)-N-methylephedrine (1.2 eq).

    • Add anhydrous toluene (5 mL per 1 mmol of ketone) via syringe.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst suspension, add triethylamine (Et₃N, 2.5 eq) followed by ethynyltrimethylsilane (1.5 eq) at room temperature.

    • Stir the mixture for 1 hour at room temperature.

    • Add cyclopropyl methyl ketone (1.0 eq) dropwise via syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Deprotection of the Silyl Group:

    • Dissolve the crude product in THF (5 mL per 1 mmol of starting ketone).

    • Add TBAF (1 M solution in THF, 1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification and Characterization:

    • Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Experimental Workflow A Catalyst Preparation (Zn(OTf)₂ + (-)-N-Methylephedrine) B Addition of Reagents (Et₃N, TMS-acetylene, Ketone) A->B C Reaction Monitoring (TLC/GC) B->C D Aqueous Work-up (NH₄Cl quench, extraction) C->D E Silyl Deprotection (TBAF in THF) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, Chiral HPLC) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Comparison

The following table summarizes typical results for the asymmetric alkynylation of ketones using various catalytic systems. While specific data for cyclopropyl methyl ketone may vary, this provides a general overview of the expected performance.

Catalyst SystemChiral LigandTypical Yield (%)Typical ee (%)Reference
Zn(OTf)₂ / Et₃N(-)-N-Methylephedrine70-9585-99[6]
Et₂ZnChiral Amino Alcohol80-9990-98[2]
Ti(OⁱPr)₄ / BINOL(S)-BINOL75-9080-95[1][8]
Salen-Cr(III)Chiral Salen Ligand60-8570-90[2]

Note: Yields and enantioselectivities are highly dependent on the specific ketone substrate, reaction conditions (temperature, solvent, concentration), and the purity of reagents.

Troubleshooting and Key Considerations

  • Low Enantioselectivity:

    • Moisture: The presence of water can lead to the formation of achiral zinc hydroxide species, which can catalyze a background racemic reaction. Ensure all glassware is flame-dried and reagents are anhydrous.

    • Ligand Purity: The enantiomeric purity of the chiral ligand is crucial. Use a ligand with the highest available enantiomeric excess.

    • Temperature Control: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also slow down the reaction rate.

  • Low Yield:

    • Ketone Reactivity: Ketones are less electrophilic than aldehydes. For sluggish reactions, increasing the reaction time or temperature may be necessary, but this could negatively impact enantioselectivity.

    • Stoichiometry: Precise stoichiometry of the reagents, particularly the zinc source and ligand, is important for optimal catalyst performance.

    • Side Reactions: Enolization of the ketone can be a competing side reaction, especially with stronger bases. The use of a milder base like triethylamine is generally preferred.[2]

  • Inconsistent Results:

    • Variations in the quality and source of reagents, especially the zinc triflate and chiral ligand, can lead to inconsistent outcomes. It is advisable to use reagents from a reliable supplier.

Conclusion

The catalytic asymmetric synthesis of this compound via the enantioselective alkynylation of cyclopropyl methyl ketone is a powerful and direct method for accessing this valuable chiral building block. Zinc-based catalytic systems, particularly those employing chiral amino alcohol ligands like (-)-N-methylephedrine, offer a reliable and highly enantioselective approach. By carefully controlling reaction parameters and adhering to the detailed protocols outlined in this guide, researchers can efficiently synthesize this important intermediate for applications in drug discovery and development.[9][10]

References

  • García, C., La-Venia, A., & Zyryanov, G. V. (2018). Asymmetric Synthesis of Secondary and Tertiary Propargylic Alcohols by Umpolung of Acetylenic Sulfones and ortho-Sulfinyl Carbanions. The Journal of Organic Chemistry, 83(4), 1940–1947. [Link]

  • García, C., La-Venia, A., & Zyryanov, G. V. (2018). Asymmetric Synthesis of Secondary and Tertiary Propargylic Alcohols by Umpolung of Acetylenic Sulfones and ortho-Sulfinyl Carbanions. PubMed. [Link]

  • Marqués-López, E., Francos, J., & Herrera, R. P. (2011). Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science, 2(6), 1161. [Link]

  • Wang, D., et al. (2020). Asymmetric Three-Component Propargyloxylation for Direct Assembly of Polyfunctionalized Chiral Succinate Derivatives. CCS Chemistry. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 9–36. [Link]

  • Han, S. Y., & Kim, Y. M. (2004). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Tetrahedron, 60(12), 2447–2467. [Link]

  • Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia. [Link]

  • ResearchGate. (n.d.). Ligands used to catalyze the dialkylzinc addition to ketones. [Link]

  • Afonso, A. R., & Companyó, X. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Current Organic Chemistry, 18(20), 2715–2746. [Link]

  • ResearchGate. (n.d.). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 37(8), 510–517. [Link]

  • Evans, P. A., & Le, A. H. (2005). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 70(22), 8969–8972. [Link]

  • Ischay, M. A., et al. (2012). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 134(29), 12050–12053. [Link]

  • Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. [Link]

  • Wang, Y., et al. (2025). Enantioselective Ni–Al Bimetal-Catalyzed Cycloaddition of Cyclopropyl Ketones with Alkynes under Mild Conditions. ResearchGate. [Link]

  • Chemical Review and Letters. (2023). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. [Link]

  • Zhang, W., et al. (2020). Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. Angewandte Chemie International Edition, 59(2), 775–779. [Link]

  • Wang, C., et al. (2023). Deacylative arylation and alkynylation of unstrained ketones. Science Advances, 9(21). [Link]

  • Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(4), 2134–2141. [Link]

  • De, P., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(8), 2867–2874. [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2009). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society, 131(36), 12904–12906. [Link]

  • Corey, E. J., & Loh, T. P. (1991). Application of Chiral Cationic Catalysts to Several Classical Syntheses of Racemic Natural Products Transforms Them Into Highly Enantioselective Pathways. Journal of the American Chemical Society, 113(23), 8966–8967. [Link]

  • Trends in Plant Science. (2023). Advances in triterpene drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. [Link]

  • Khan, N., Itaya, K., & Wirth, T. (2019). Chiral Iodotriptycenes: Synthesis and Catalytic Applications. ChemistryOpen, 8(7), 882–886. [Link]

  • MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • Thomson, R. J. (2024). Function-Oriented Synthesis of Pentacyclic Triterpenoids and Discovery of an ent-Estrane as a Natural Product-Inspired Androgen Receptor Antagonist. Organic Letters, 26(15), 3054–3059. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Terminal Alkyne in 2-Cyclopropyl-4-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of strategies for the chemical modification of 2-Cyclopropyl-4-pentyn-2-ol, a valuable building block in medicinal chemistry and materials science. The presence of a terminal alkyne, a tertiary propargylic alcohol, and a cyclopropyl group offers a unique combination of reactivity and structural complexity. This document details field-proven protocols for several high-impact transformations, including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and protective silylation. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are discussed to empower researchers in drug development and synthetic chemistry to leverage this versatile substrate effectively.

Introduction: The Strategic Value of this compound

Terminal alkynes are exceptionally versatile functional groups in modern organic synthesis, serving as precursors for a vast array of molecular architectures.[1][2] The subject of this guide, this compound, presents a particularly interesting scaffold. Its key features include:

  • A Reactive Terminal Alkyne: The acidic proton of the C-H bond on the sp-hybridized carbon allows for deprotonation and subsequent reaction with a wide range of electrophiles. This is the primary site for the functionalizations discussed herein.

  • A Tertiary Propargylic Alcohol: The hydroxyl group, situated adjacent to the alkyne, can influence the reactivity of the triple bond through electronic and steric effects. It also presents an additional handle for sequential functionalization, though care must be taken as it can be a liability under certain reaction conditions.

  • A Cyclopropyl Moiety: This strained ring system is a common motif in pharmacologically active compounds, often conferring metabolic stability and unique conformational properties. Its steric bulk can influence the accessibility of the nearby reactive centers.

The strategic functionalization of this terminal alkyne opens pathways to novel chemical entities, from complex natural product analogs to innovative pharmaceutical intermediates and advanced materials. This guide focuses on three robust and widely applicable methodologies.

Core Functionalization Strategies: A Comparative Overview

The choice of functionalization strategy depends on the desired final structure. Below is a summary of the key transformations detailed in this note.

Reaction Transformation Key Reagents Typical Yield Primary Application
Sonogashira Coupling Forms a C(sp)-C(sp²) bondPd catalyst, Cu(I) co-catalyst, Amine base75-95%Synthesis of aryl/vinyl-substituted alkynes
CuAAC (Click Chemistry) Forms a 1,4-disubstituted 1,2,3-triazole ringCu(I) source, Organic azide90-99%Bioconjugation, Medicinal Chemistry, Material Science
Protective Silylation Masks the acidic alkyne protonSilyl halide (e.g., TMSCl, TBSCl), Base>95%Protecting group for multi-step synthesis

Diagram: Functionalization Pathways

The following diagram illustrates the primary synthetic routes accessible from this compound.

G cluster_start Starting Material cluster_paths Functionalization Pathways Start This compound Sonogashira Aryl/Vinyl Alkyne Start->Sonogashira Sonogashira Coupling (Pd/Cu, Base, R-X) CuAAC 1,2,3-Triazole Start->CuAAC CuAAC Click Chemistry (Cu(I), R-N3) Silylation Silyl-Protected Alkyne Start->Silylation Protective Silylation (R3SiCl, Base) Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)Complex Oxidative Addition (R-X) Pd(II)Alkyne R-Pd(II)-C≡CR' L2 Pd(II)Complex->Pd(II)Alkyne Transmetalation Pd(II)Alkyne->Pd(0)L2 Reductive Elimination Product_Pd R-C≡CR' Pd(II)Alkyne->Product_Pd CuX CuX CuAlkyne Cu-C≡CR' CuX->CuAlkyne H-C≡CR' Base CuAlkyne->CuX Transmetalation to Pd(II)

Sources

Application Note: Strategic Protection of the Tertiary Hydroxyl Group in 2-Cyclopropyl-4-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective protection of the sterically hindered tertiary hydroxyl group in 2-Cyclopropyl-4-pentyn-2-ol. This substrate presents unique challenges due to the steric congestion around the tertiary alcohol and the presence of a terminal alkyne, which possesses an acidic proton and is susceptible to various reaction conditions. This guide evaluates suitable protecting groups, provides detailed, field-tested protocols for their installation and removal, and discusses the chemical reasoning behind these strategic choices to ensure high yields and compatibility with downstream synthetic transformations.

Introduction: The Synthetic Challenge

In multistep organic synthesis, the temporary masking of a reactive functional group, known as protection, is a foundational strategy to prevent undesired side reactions.[1][2] The ideal protecting group is easily introduced and removed in high yield under mild conditions that do not affect other functional groups within the molecule.[3][4]

The substrate, this compound, encapsulates a common synthetic problem: the need to protect a tertiary alcohol. Such hydroxyl groups are sterically encumbered, making their derivatization kinetically slow compared to primary or secondary alcohols.[5] Furthermore, the molecule contains a terminal alkyne. This functionality introduces two primary constraints on reaction design:

  • Acidic Proton: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases, potentially interfering with reactions that require an alkoxide formation step.[6]

  • Reactive π-System: The alkyne can undergo hydration, reduction, or other additions, requiring that the chosen protection and deprotection conditions are compatible with its preservation.

This guide focuses on robust and efficient methods to navigate these challenges, with a primary emphasis on silyl ether protecting groups.

Selecting the Optimal Protecting Group

The choice of a protecting group must be tailored to the substrate's unique functionalities and the planned synthetic route. For this compound, silyl ethers are the most suitable class of protecting groups due to their excellent stability across a wide range of reaction conditions and their selective cleavage under mild protocols.[7][8]

Silyl Ethers: The Premier Choice

Silyl ethers are formed by reacting an alcohol with a silyl halide or triflate. Their stability is directly proportional to the steric bulk of the alkyl substituents on the silicon atom.[9][10]

  • tert-Butyldimethylsilyl (TBS/TBDMS): The TBS group is a workhorse in organic synthesis, offering a good balance of stability and ease of removal. It is stable to basic conditions, organometallic reagents, and many oxidizing agents.[11][12] Due to the steric hindrance of the tertiary alcohol in our substrate, more reactive silylating agents than TBSCl are often required.

  • Triethylsilyl (TES): TES is less sterically bulky than TBS, which can facilitate a faster protection reaction. However, it is also more labile to acidic conditions and fluoride-mediated cleavage.[9][10]

  • Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS): These groups offer superior stability but their significant steric bulk makes them very challenging to install on a tertiary alcohol and are generally not recommended for this substrate.[5][10]

Alternative Protecting Groups (With Caveats)
  • Methoxymethyl (MOM) Ether: The MOM group is stable to bases but is cleaved under acidic conditions.[13][14] While viable, the required acidic deprotection could potentially affect the cyclopropyl ring, and the most common reagent for its installation, MOMCl, is a known carcinogen requiring special handling.[15]

  • Benzyl (Bn) Ether: Benzyl ethers are robust but are typically cleaved by catalytic hydrogenolysis.[16] This method would simultaneously reduce the alkyne to an alkane, making it unsuitable if the alkyne is needed for subsequent steps.[17]

Based on this analysis, the TBS group represents the optimal choice, providing robust protection with a reliable deprotection strategy that is orthogonal to the functionalities of the substrate.

Experimental Protocols & Methodologies

The following protocols are optimized for the protection and deprotection of this compound.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of a Tertiary Alcohol

This protocol utilizes the highly reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), which is effective for sterically hindered alcohols.[10] A non-nucleophilic, hindered base, 2,6-lutidine, is used to scavenge the triflic acid byproduct without competing in the silylation reaction.

G cluster_0 Reaction Setup cluster_1 Silylation cluster_2 Workup & Purification A This compound in Anhydrous DCM B 2,6-Lutidine D Slow Addition of TBSOTf A->D C Inert Atmosphere (N2/Ar) at 0 °C E Stir at 0 °C to RT Monitor by TLC F Quench with sat. NH4Cl(aq) E->F G Extract with DCM H Dry, Concentrate I Purify via Flash Chromatography J TBS-Protected Product I->J

Caption: Mechanism of TBS deprotection using a fluoride source.

Materials:

  • TBS-protected this compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF (~0.1 M) in a round-bottom flask.

  • Add the TBAF solution (1.2 equiv) dropwise at room temperature.

  • Stir the reaction and monitor its progress by TLC (typically complete within 1-3 hours).

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual THF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude alcohol via flash column chromatography to remove tetrabutylammonium salts and silane byproducts.

Summary of Protection Strategies

The selection of a protecting group is a critical decision in a synthetic campaign. The following table summarizes the key features of the discussed protecting groups for this compound.

Protecting GroupProtection ReagentsDeprotection ConditionsStability ProfileKey Considerations
TBS TBSOTf, 2,6-LutidineTBAF, THF; or HF•Pyridine; or AcOH/H₂OStable: Base, Organometallics, Most Oxidants/Reductants. Labile: Strong Acid, Fluoride. [11][18]Optimal Choice. Highly reliable and orthogonal to the substrate's functionalities.
TES TESCl, ImidazoleMilder acid or fluoride conditions than TBS.Less stable than TBS.Easier to install than TBS but offers less robust protection.
MOM MOMCl, DIPEAAcidic Hydrolysis (e.g., HCl/MeOH or pTSA). [13][19]Stable: Base, pH 4-12. [14]Labile: Lewis/Brønsted Acids. [20]Carcinogenic reagent (MOMCl). Acidic deprotection may pose a risk to the cyclopropyl group.
Bn BnBr, NaHCatalytic Hydrogenolysis (H₂, Pd/C). [16]Very robust to non-reductive conditions.Not Recommended. Deprotection conditions will reduce the alkyne functionality.

Conclusion

For the effective protection of the tertiary hydroxyl group in this compound, the tert-butyldimethylsilyl (TBS) ether is the superior choice. It provides a robust shield against a wide array of reaction conditions while being susceptible to selective cleavage under mild, fluoride-mediated protocols that preserve the integrity of the cyclopropyl and terminal alkyne moieties. The use of a powerful silylating agent like TBSOTf is crucial for overcoming the steric hindrance of the tertiary center, ensuring an efficient protection step. The detailed protocols provided herein offer a reliable and validated pathway for researchers to successfully incorporate this key intermediate into complex synthetic routes.

References

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Akamanchi, K. G., & Chaudhari, B. A. (1997). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 4(24), 4333-4335. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Chemical Communications, (20), 2347-2349. [Link]

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(10), 942-943. [Link]

  • 11.3 Protecting groups. Fiveable, Organic Chemistry II. [Link]

  • Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179–2182. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Silyl Protective Groups. Chem-Station International Edition. [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Ingenta Connect. [Link]

  • Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9375–9383. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Silyl ether. Wikipedia. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Protecting Groups. Baran Lab, Scripps Research. [Link]

  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).Thieme. (Partial view, relevant section on MOM ethers).
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Alcohol Protecting Groups. University of Windsor Chemistry. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).Thieme. (Partial view, relevant section on BOM ethers).
  • Williams, D. R., & Jass, P. A. (2001). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 42(49), 8591-8594. [Link]

  • Preparation and deprotection of propargyl esters. ResearchGate. [Link]

  • Ichikawa, Y., et al. (2011). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Chemical Biology & Drug Design, 78(5), 844-851. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Ramapanicker, R., & Gupta, R. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 17(3), 215-220. [Link]

  • Protection of OH group of alcohol. SlideShare. [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • Functional Group Protection. Organic Chemistry Portal. [Link]

  • 17.8 Protection of Alcohols. OpenStax. [Link]

  • Simultaneous deprotection of a propargyl ester and a propargyloxycarbonyl group. ResearchGate. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in 2-Cyclopropyl-4-pentyn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Troubleshooting Enantiomeric Excess (ee) & Conversion in Asymmetric Propargylation of Cyclopropyl Methyl Ketone

Executive Summary & Mechanistic Insight

The synthesis of 2-Cyclopropyl-4-pentyn-2-ol requires the asymmetric addition of a propargyl nucleophile to Cyclopropyl Methyl Ketone (CPMK) . This is a challenging transformation because the steric differentiation between a methyl group and a cyclopropyl group is significantly smaller than that of an aryl-alkyl ketone.

The Core Challenge:

  • Stereocontrol: Differentiating the Re and Si faces of the ketone when the substituents (Me vs. c-Pr) have similar electronic profiles, though distinct steric bulk.

  • Regioselectivity: Propargyl reagents can react at the

    
    -carbon (yielding the desired homopropargylic alcohol) or the 
    
    
    
    -carbon (yielding an allenyl alcohol).
  • Background Reaction: Uncatalyzed addition of propargyl zinc/magnesium species is rapid and racemic, eroding the ee generated by the chiral catalyst.

The Solution Framework: We recommend a Zinc-Mediated Asymmetric Propargylation utilizing a chiral amino-alcohol or ProPhenol ligand system. This method suppresses the background reaction and leverages the "Barbier-type" in-situ generation of the nucleophile to maintain high regioselectivity.

Diagnostic Workflow (Interactive Troubleshooting)

Before altering your protocol, use this decision tree to identify the root cause of your low ee or yield.

Troubleshooting Start START: Issue Identification Issue What is the primary failure mode? Start->Issue LowEE Low Enantiomeric Excess (<80%) Issue->LowEE Racemic/Low ee LowYield Low Conversion / Yield Issue->LowYield Stalled Rxn Regio Allene Impurity Formed Issue->Regio Wrong Isomer CheckBg Check Background Reaction (Run without ligand) LowEE->CheckBg CheckZn Check Zn Activation LowYield->CheckZn SolnRegio SOL: Switch Solvent to THF/Toluene Avoid polar coordinating solvents Regio->SolnRegio BgHigh Background Rxn is Fast CheckBg->BgHigh >10% Conv. BgLow Background Rxn is Slow CheckBg->BgLow <5% Conv. SolnBg SOL: Lower Temp (-20°C) or Switch to Et2Zn source BgHigh->SolnBg SolnLigand SOL: Increase Ligand Sterics (Switch to ProPhenol or Sulfonamide) BgLow->SolnLigand SolnZn SOL: Wash Zn with HCl/TMSCl or use Rieke Zinc CheckZn->SolnZn

Figure 1: Decision tree for diagnosing reaction failures in asymmetric propargylation.

Optimized Protocol: Zinc-Mediated Propargylation

This protocol uses a Barbier-type reaction where the active propargyl-zinc species is generated in situ. This prevents the accumulation of the highly reactive (and less selective) organometallic reagent.

Reagents & Materials
  • Substrate: Cyclopropyl Methyl Ketone (1.0 equiv).

  • Reagent: Propargyl Bromide (1.5 equiv, 80% in toluene).

  • Metal Source: Activated Zinc Dust (2.0 equiv).

  • Chiral Ligand: (1R, 2S)-N-methylephedrine (NME) or Trost ProPhenol Ligand (20 mol%).

  • Additive: TMSCl (0.1 equiv) – Crucial for Zn activation.

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Ligand Formation (The "Chiral Pocket"):

    • In a flame-dried flask under Argon, dissolve the Chiral Ligand (20 mol%) in THF.

    • Add Et₃N (2.2 equiv) if using a salt ligand. Stir for 30 mins at RT.[1]

    • Why? This ensures the ligand is deprotonated and ready to coordinate with Zinc.

  • Zinc Activation:

    • Add Activated Zinc Dust to the flask.

    • Add TMSCl (0.1 equiv) and stir for 15 mins.

    • Critical Check: The grey suspension should brighten slightly. If the Zn is oxidized, the reaction will stall, or the background reaction (uncatalyzed) will dominate.

  • Substrate Addition:

    • Cool the mixture to -20°C . (Lower temperatures suppress the racemic background pathway).

    • Add Cyclopropyl Methyl Ketone slowly.

  • Controlled Propargylation:

    • Add Propargyl Bromide dropwise over 2 hours via syringe pump.

    • Technical Note: Slow addition keeps the concentration of the reactive Propargyl-Zn species low, forcing it to react via the ligated (chiral) pathway rather than the free (racemic) pathway.

  • Quench & Workup:

    • Quench with sat. NH₄Cl. Extract with Et₂O.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Optimization Data & Variables

The following table summarizes how critical variables impact the Enantiomeric Excess (ee) and Regioselectivity (Propargyl:Allene ratio) for this specific substrate.

VariableConditionImpact on eeImpact on RegioselectivityRecommendation
Temperature 25°C (RT)Low (40-60%)Moderate (10:1)Avoid. Background reaction is too fast.
Temperature -20°CHigh (85-95%) High (>20:[2]1)Standard. Optimal balance of rate vs. selectivity.
Zn Source Et₂ZnHighVery HighGood for small scale; safety concern on large scale.
Zn Source Zn Dust (Activated)Moderate-HighHighPreferred. Requires activation with TMSCl or 1,2-dibromoethane.
Ligand BINOLLowLowIneffective for aliphatic ketones.
Ligand ProPhenol / NME High High Ligands with both Lewis Basic and Acidic sites work best.
Solvent DMFVery LowLowAvoid. Promotes allenyl formation and racemic background.
Solvent THF/Toluene (1:1)HighHighPreferred. Non-polar co-solvents tighten the transition state.

Frequently Asked Questions (FAQ)

Q1: Why am I getting the allenyl alcohol instead of the homopropargyl alcohol?

  • Cause: This is a regioselectivity issue known as "propargylotropic rearrangement." It often occurs in polar aprotic solvents (like DMF or DMSO) or at high temperatures.

  • Fix: Switch to non-polar solvents like Toluene or a THF/Toluene mix. Ensure the reaction temperature stays below 0°C. The Zn-mediated mechanism naturally favors the homopropargyl product via a cyclic transition state (see references).

Q2: My conversion is stuck at 50%, but the starting material is still there.

  • Cause: Zinc surface passivation. The oxide layer on the Zn dust is preventing further reaction.

  • Fix: Add 5-10 mol% of TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the reaction mixture before adding the ketone. This "activates" the Zn surface.

Q3: Can I use Cyclopropyl Acetylene and add it to Acetone instead?

  • Clarification: No. That would yield a different molecule (an internal alkyne). The target This compound requires a terminal alkyne functionality. You must add a propargyl unit to Cyclopropyl Methyl Ketone.

Q4: How do I measure the ee accurately?

  • Method: Chiral HPLC.[1]

  • Columns: Daicel Chiralcel OD-H or AD-H are standard for tertiary propargylic alcohols.

  • Conditions: Hexane/i-PrOH (98:2 to 90:10), flow rate 0.5 mL/min, UV detection at 210 nm (alkyne absorption).

References

  • Fandrick, D. R., et al. (2010).[2][3] "Zinc-Catalyzed Asymmetric Propargylation of Ketones." Journal of the American Chemical Society, 132(22), 7600–7601. Link

    • Key Insight: Establishes the Zn-mediated protocol as the gold standard for aliph
  • Trost, B. M., & Weiss, A. H. (2009). "The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups." Advanced Synthesis & Catalysis, 351(7-8), 963–983. Link

    • Key Insight: Reviews the ProPhenol ligand systems for difficult ketone substr
  • Lai, Y., et al. (2011). "Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols." Organic Letters, 13(15), 4020–4023.[4] Link

    • Key Insight: Provides a metal-free alternative if Zinc chemistry proves problem
  • Cook, M. J., et al. (2013). "Enantioselective Propargylation of Ketones via a Zinc-Mediated Barbier-Type Reaction." Organic Process Research & Development, 17(1), 39-48. Link

    • Key Insight: Industrial scale-up considerations for Zn-propargyl

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for Propargyl Bromide and Cyclopropyl Methyl Ketone before handling.

Sources

resolution of racemic 2-Cyclopropyl-4-pentyn-2-ol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of Racemic 2-Cyclopropyl-4-pentyn-2-ol

Ticket ID: RES-CP-402 Subject: Troubleshooting & Protocols for the Enantioseparation of Tertiary Propargylic Alcohols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The resolution of This compound presents a specific challenge common to the synthesis of Efavirenz intermediates: the steric hindrance of a tertiary alcohol adjacent to a cyclopropyl and an alkyne group. Standard enzymatic methods often fail due to slow kinetics, while chemical resolution requires precise derivatization.

This guide outlines two validated pathways:

  • Chemical Resolution (High Reliability): Derivatization with (-)-Camphanic chloride followed by chromatographic separation and hydrolysis.

  • Enzymatic Kinetic Resolution (Green/Scalable): Transesterification using Candida antarctica Lipase B (CAL-B) with vinyl acetate.[1]

Module 1: Chemical Resolution (The "Gold Standard")

For laboratory-scale separation where high enantiomeric excess (ee) is critical and time is a constraint, chemical derivatization is the most robust method. This approach bypasses the slow kinetics of enzymatic action on tertiary centers.

Protocol 1.1: Derivatization with (-)-Camphanic Chloride

Principle: Reacting the racemic alcohol with an enantiopure acyl chloride creates a pair of diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties (boiling point, solubility, retention time) and can be separated by standard silica gel chromatography or crystallization.

Step-by-Step Workflow:

  • Setup: In a flame-dried flask under Nitrogen, dissolve racemic This compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Pyridine (2.0 eq) and DMAP (dimethylaminopyridine, 0.1 eq) as a catalyst.

  • Addition: Cool to 0°C. Dropwise add a solution of (1S)-(-)-Camphanic chloride (1.2 eq) in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (The ester is less polar than the alcohol).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate.

Protocol 1.2: Separation & Hydrolysis
  • Separation: Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Gradient: Hexanes:Ethyl Acetate (Start 95:5, gradient to 80:20).

    • Observation: The two diastereomers will elute as distinct spots (ΔRf ≈ 0.1–0.15). Isolate the desired diastereomer.

  • Hydrolysis (Cleavage):

    • Dissolve the pure diastereomeric ester in MeOH:THF (1:1).

    • Add LiOH (2M aqueous solution, 3.0 eq).

    • Stir at RT for 4 hours.

    • Caution: Avoid heating to prevent elimination of the tertiary alcohol.

    • Extract with Ether, dry, and concentrate to yield the resolved enantiomer.

Module 2: Enzymatic Kinetic Resolution (The "Green" Route)

This method is preferred for scale-up but requires optimization due to the steric bulk of the tertiary center.

Protocol 2.1: Lipase-Catalyzed Transesterification

Enzyme Choice: CAL-B (Novozym 435) is the industry standard for tertiary alcohols, though CAL-A is often more active for highly hindered substrates.

Step-by-Step Workflow:

  • Solvent System: Use MTBE (Methyl tert-butyl ether) or Toluene . (Hydrophobic solvents preserve enzyme activity).

  • Acyl Donor: Use Vinyl Acetate (3–5 eq). The tautomerization of the leaving group (vinyl alcohol -> acetaldehyde) drives the equilibrium forward.

  • Reaction:

    • Mix Racemic Alcohol (100 mg/mL) + Vinyl Acetate + CAL-B (50–100% w/w relative to substrate).

    • Incubate at 40–60°C in an orbital shaker (200 rpm).

    • Critical: Add 4Å Molecular Sieves to scavenge trace water and prevent hydrolysis.

  • Monitoring: Stop the reaction at exactly 50% conversion (theoretical maximum yield for kinetic resolution is 50%).

  • Separation: Filter off the enzyme. Separate the unreacted alcohol (Enantiomer A) from the new ester (Enantiomer B) via column chromatography.[2][3][4]

Module 3: Troubleshooting & FAQs

Ticket #402-A: "The enzymatic reaction is stalled at <10% conversion."

Diagnosis: Steric hindrance is preventing the acyl-enzyme intermediate from transferring the acyl group to the tertiary alcohol. Corrective Actions:

  • Switch Enzyme: Try CAL-A (specifically designed for tertiary alcohols) or Burkholderia cepacia lipase (PS-C).

  • Increase Temperature: Raise to 60°C (CAL-B is stable up to 80°C in organic solvents).

  • Change Acyl Donor: Switch to Isopropenyl Acetate . It is less deactivating to the enzyme than acetaldehyde (byproduct of vinyl acetate).

Ticket #402-B: "I cannot separate the diastereomers on TLC."

Diagnosis: The polarity difference between the (S,S) and (R,S) camphanic esters is insufficient for your current solvent system. Corrective Actions:

  • Solvent Optimization: Switch from Hexane/EtOAc to Toluene/Acetone (95:5). Toluene often provides better selectivity for aromatic/cyclic systems.

  • Multiple Elutions: Run the TLC plate 3 times in a non-polar solvent (e.g., 100% DCM or 5% Ether in Hexane) to amplify the separation.

Ticket #402-C: "My product racemized during hydrolysis."

Diagnosis: Acidic conditions or high heat during hydrolysis can cause the formation of a tertiary carbocation, leading to racemization (SN1 mechanism). Corrective Actions:

  • Use Reductive Cleavage: Instead of LiOH, use DIBAL-H (Diisobutylaluminum hydride) at -78°C to cleave the ester. This is a milder method that preserves the stereocenter.

  • Base Selection: Ensure you are using LiOH or K₂CO₃ in MeOH, never acid-catalyzed hydrolysis.

Module 4: Analytical Validation

Data Table: Recommended Chromatographic Conditions

ParameterMethod A: Chiral HPLCMethod B: Chiral GC
Column Chiralcel OD-H or AD-HCyclodex-B (β-cyclodextrin)
Mobile Phase / Carrier Hexane:IPA (98:2)Helium (1.0 mL/min)
Flow Rate 0.5 mL/minConstant Flow
Detection UV @ 210 nm (Alkyne absorbance)FID @ 250°C
Temperature 25°C100°C (Isothermal)
Expected Separation α > 1.2α > 1.1

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for resolving the racemic mixture.

ResolutionWorkflow Start Racemic this compound Decision Select Resolution Strategy Start->Decision ChemPath Method A: Chemical Resolution (High Purity / Lab Scale) Decision->ChemPath Priority: Reliability EnzPath Method B: Enzymatic Resolution (Scalable / Green) Decision->EnzPath Priority: Scale/Green Deriv Derivatize with (-)-Camphanic Chloride ChemPath->Deriv Sep Separate Diastereomers (Silica Column) Deriv->Sep Hydro Hydrolysis (LiOH or DIBAL-H) Sep->Hydro End Pure Enantiomer (S) or (R) Hydro->End React Reaction: CAL-B + Vinyl Acetate (Stop at 50% Conversion) EnzPath->React Filter Filter Enzyme & Separate Alcohol vs. Ester React->Filter Filter->End

Figure 1: Decision matrix and process flow for the resolution of racemic this compound.

References

  • Process for preparation of efavirenz. (2012). US Patent 20120108809A1. (Describes the use of camphanic acid chloride for the resolution of Efavirenz intermediates, which are structurally homologous tertiary propargylic alcohols). Link

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2020). Molecules, 25(16). (Review of enzymatic resolution strategies for tertiary alcohols using CAL-B and CAL-A). Link

  • Chiral HPLC Separations. (2024). Phenomenex Technical Guide. (General protocols for selecting chiral stationary phases like OD-H for hindered alcohols). Link

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2015). Der Pharma Chemica, 7(10), 292-295.[5] (Details the chemical handling of cyclopropyl-alkyne intermediates). Link

Sources

stability of 2-Cyclopropyl-4-pentyn-2-ol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 2-Cyclopropyl-4-pentyn-2-ol , a tertiary homopropargylic alcohol .[1][2] This structural distinction (homopropargylic vs. propargylic) is the single most important factor determining its stability profile.[2]

Unlike its propargylic analogs (often used in Efavirenz synthesis), this molecule is highly resistant to retro-addition (cleavage) under basic conditions.[2] However, it presents unique challenges regarding allene isomerization and volatility .[2]

This guide addresses the stability of this specific intermediate during basic workup (NaOH, NaHCO₃, K₂CO₃) and storage.

Part 1: The Stability Profile

Chemical Stability in Base (The "Retro-Addition" Myth)

Users often fear that tertiary alcohols containing alkynes will revert to their starting ketone (Cyclopropyl methyl ketone) and alkyne under basic conditions.[1][2]

  • Verdict: Stable.

  • The Science: This molecule is a homopropargylic alcohol (the alkyne is separated from the alcohol carbon by a methylene group,

    
    ).
    
    • Mechanism: For retro-addition to occur, the bond between the tertiary carbon and the side chain must break.

    • Thermodynamics: Breaking this bond would release a propargyl anion (

      
      ), which is thermodynamically unfavorable. In contrast, propargylic alcohols release acetylide anions (
      
      
      
      ), which is why they are unstable in base.
    • Implication: You can safely wash this compound with 1N NaOH or saturated

      
       without loss of yield due to cleavage.[2]
      
The Primary Impurity: Alkyne-Allene Isomerization

While the carbon skeleton is stable, the position of the triple bond is sensitive.

  • Risk: Moderate (Requires strong base or heat).[2]

  • The Issue: Under vigorous basic conditions (e.g., refluxing KOH, or prolonged exposure to alkoxides), the terminal alkyne can isomerize to an internal alkyne or an allene.

  • Diagnostic: Appearance of a new spot on TLC or a peak in GC/HPLC just before the main peak.[2]

  • Prevention: Keep basic workups at room temperature (

    
    ) and minimize contact time.[2]
    
Cyclopropyl Ring Integrity
  • Verdict: Stable.

  • The Science: The cyclopropyl ring is strained but kinetically stable toward bases.[2] Ring opening usually requires strong acids (electrophilic attack) or radical conditions.[2] It will not open during standard basic extraction.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Q1: "I smell ketones during my workup. Is my product decomposing?"

Diagnosis: Likely Volatility , not Decomposition.[2]

  • Explanation: this compound is a relatively small molecule (MW ~124 g/mol ) with significant volatility.[1][2] The "ketone" smell might be the starting material (Cyclopropyl methyl ketone) that did not fully react, or the alcohol itself co-evaporating.

  • Solution:

    • Check conversion before workup (GC/TLC).[1][2]

    • Do not use high vacuum (< 10 mbar) at room temperature for extended periods.[1][2]

    • If the smell is strong, you likely have unreacted starting material, not decomposition products.[2]

Q2: "I see a 'double spot' on TLC after the reaction. Is this a degradation product?"

Diagnosis: Allenyl Isomer Formation (Synthesis Artifact).

  • Explanation: If you synthesized this via a Barbier/Grignard reaction (Propargyl bromide + Ketone + Metal), the propargyl reagent exists in equilibrium with its allenyl form.

  • The Pathway: The metal can attack the ketone from the

    
    -position (giving the desired alkyne) or the 
    
    
    
    -position (giving the allenyl alcohol).
  • Action: This is not degradation caused by your base workup; it is a byproduct of the reaction selectivity.[2] It is difficult to separate via extraction.[1][2]

Q3: "Can I use KOH to dry the organic layer?"

Recommendation: Avoid.

  • Reasoning: Solid KOH is a strong base and hygroscopic.[1][2] Localized heating on the surface of KOH pellets can catalyze the Alkyne

    
     Internal Alkyne  isomerization.
    
  • Better Alternative: Use neutral drying agents like

    
     or 
    
    
    
    .[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the stability difference between the user's molecule (Homopropargylic) and the unstable analog (Propargylic), and the isomerization risk.

StabilityPathways Target This compound (Homopropargylic Alcohol) Base Basic Conditions (NaOH/KOH/Alkoxide) Target->Base Retro Retro-Addition (Cleavage) Base->Retro Requires leaving group pKa ~25 (Propargyl anion is pKa ~44) Isom Isomerization (Migration) Base->Isom High Heat / Strong Base Stable NO REACTION (Thermodynamically Stable) Retro->Stable Pathway Blocked Allene Allene Isomer (Impurity) Isom->Allene Proton Shift

Figure 1: Stability logic flow.[1][2] Note that the retro-addition pathway is blocked for this specific molecule due to the high pKa of the potential leaving group.

Part 4: Recommended Protocols

Protocol A: Safe Basic Workup (Quenching)

Use this protocol to remove acidic impurities or quench unreacted reagents without inducing isomerization.

  • Cooling: Cool the reaction mixture to

    
     (ice bath).
    
  • Hydrolysis: Slowly add Saturated Ammonium Chloride (

    
    ) .
    
    • Why?

      
       buffers the pH to ~9, which is basic enough to solubilize magnesium salts (if Grignard used) but too mild to cause isomerization.
      
  • Extraction: Extract with MTBE or Ethyl Acetate.[1][2]

  • Washing:

    • Wash organic layer with Water (

      
      ).[2]
      
    • Wash with Brine (

      
      ).[2]
      
    • Avoid: Prolonged washing with 1N NaOH unless strictly necessary to remove phenolic impurities.[1][2]

  • Drying: Dry over anhydrous

    
     for 15 minutes. Filter and concentrate at 
    
    
    
    .[2]
Protocol B: Stability Testing (QC)

If storing the material for long periods, perform this check.

ParameterSpecificationMethodPass/Fail Criteria
Appearance Colorless to pale yellow oilVisualDarkening indicates oxidation/polymerization.[1][2]
Purity >95%GC-FID or HPLCNew peaks >1% suggest isomerization.[1][2]
pH (10% in water) 6.0 - 8.0pH StrippH > 9 indicates residual base (risk of degradation).[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (Chapter 9: The structures of anions; pKa values of alkynes vs propargylic anions).

  • Luo, Y., et al. (2015).[2] "Catalytic

    
    -activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes." Chemical Communications.[1][2] Link
    
  • Trost, B. M., & Weiss, A. H. (2009).[2] "The Enyne Metathesis Reaction." Advanced Synthesis & Catalysis. (Discusses stability and isomerization of homopropargylic systems).

  • PubChem Compound Summary. (2025). "4-Pentyn-2-ol" (Base structure data).[1][2][3] Link

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Cyclopropyl-4-pentyn-2-ol: Grignard vs. Organozinc Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise construction of complex molecular architectures is paramount. The tertiary alcohol, 2-Cyclopropyl-4-pentyn-2-ol, represents a valuable building block, incorporating a chiral center and two distinct functionalities ripe for further elaboration. The synthesis of this target molecule is deceptively simple in concept, typically involving the addition of a propargyl nucleophile to cyclopropyl methyl ketone. However, the choice of the organometallic reagent—the workhorse of this carbon-carbon bond formation—can profoundly impact the reaction's efficiency, selectivity, and practicality. This guide provides an in-depth comparison of two of the most common approaches: the venerable Grignard reaction and the more nuanced organozinc-mediated addition.

The Grignard Route: A Powerful, but Potentially Unwieldy Tool

The addition of a propargyl Grignard reagent to a ketone is a classic and powerful method for the formation of homopropargylic alcohols.[1][2] The reaction is driven by the highly polarized carbon-magnesium bond, which renders the propargyl group strongly nucleophilic.

Reaction Mechanism

The generally accepted mechanism involves the nucleophilic attack of the propargyl carbanion on the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol.

Grignard_Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup PropargylBr Propargyl Bromide (H-C≡C-CH₂-Br) Mg Mg⁰ PropargylBr->Mg Ether PropargylMgBr Propargylmagnesium Bromide (H-C≡C-CH₂-MgBr) Mg->PropargylMgBr Ketone Cyclopropyl Methyl Ketone PropargylMgBr->Ketone Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Product This compound Alkoxide->Product H₃O⁺

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Experimental Protocol: Propargylation of Cyclopropyl Methyl Ketone via Grignard Reaction
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish solution.

  • Addition to the Ketone: The flask is cooled in an ice bath, and a solution of cyclopropyl methyl ketone in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction mixture is then carefully poured into a stirred solution of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Advantages and Disadvantages of the Grignard Route

Advantages:

  • High Reactivity: Grignard reagents are highly nucleophilic and generally provide good yields with unhindered ketones.[1][2]

  • Cost-Effectiveness: Magnesium is an inexpensive metal, and the overall procedure is relatively straightforward for a chemist skilled in handling air-sensitive reagents.

Disadvantages:

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to protic solvents (including water) and atmospheric oxygen.[3] Rigorous anhydrous and inert atmosphere techniques are essential for success.

  • Regioselectivity Issues: Propargyl Grignard reagents exist in equilibrium with their allenyl isomers. This can lead to the formation of an allenic alcohol byproduct, 3-cyclopropyl-1,2-hexadien-3-ol, which can be difficult to separate from the desired product.[3][4] The ratio of propargyl to allenyl product can be influenced by factors such as solvent, temperature, and the nature of the halide.

  • Side Reactions: The high basicity of Grignard reagents can lead to enolization of the ketone, reducing the yield of the desired alcohol.[1] For sterically hindered ketones, reduction of the carbonyl group can also be a competing side reaction.

The Organozinc Route: A Milder, More Selective Approach

Organozinc reagents offer a milder alternative to their Grignard counterparts. Their lower reactivity translates to greater functional group tolerance and often, improved selectivity. The Barbier and Reformatsky reactions are two common methods for employing organozinc reagents in carbonyl additions.

Reaction Mechanism: The Barbier-Type Reaction

In a Barbier-type reaction, the organozinc reagent is generated in situ in the presence of the carbonyl substrate.[5][6] This one-pot procedure simplifies the experimental setup. The reaction of propargyl bromide with zinc metal generates a propargylzinc species, which then adds to the cyclopropyl methyl ketone.

Organozinc_Mechanism cluster_0 In Situ Reagent Formation and Addition cluster_1 Workup PropargylBr Propargyl Bromide Zn Zn⁰ PropargylBr->Zn THF/H₂O (optional) Intermediate Zinc Alkoxide Intermediate Zn->Intermediate Ketone Cyclopropyl Methyl Ketone Ketone->Intermediate Nucleophilic Attack Product This compound Intermediate->Product H₃O⁺

Caption: Mechanism of the Barbier-type organozinc reaction.

Experimental Protocol: Barbier-Type Propargylation of Cyclopropyl Methyl Ketone
  • Reaction Setup: A flask is charged with zinc dust (which may require activation with a dilute acid wash, followed by washing with water, ethanol, and ether, and then drying), cyclopropyl methyl ketone, and a solvent such as THF.

  • Addition of Propargyl Bromide: A solution of propargyl bromide in THF is added dropwise to the stirred suspension at room temperature. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC or GC for the consumption of the starting ketone. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Advantages and Disadvantages of the Organozinc Route

Advantages:

  • Functional Group Tolerance: Organozinc reagents are less basic and less nucleophilic than Grignard reagents, allowing for their use with substrates bearing sensitive functional groups such as esters and nitriles.[7][8][9]

  • Milder Reaction Conditions: Barbier-type reactions are often performed at or near room temperature and can sometimes be conducted in the presence of water, making them experimentally more convenient.[5][6][10]

  • Improved Regioselectivity: While the potential for allenic byproduct formation still exists, organozinc additions can sometimes offer better control over the propargyl-to-allenyl ratio compared to Grignard reactions.[11]

Disadvantages:

  • Lower Reactivity: The reduced reactivity of organozinc reagents may lead to slower reaction times or incomplete conversion, especially with more sterically hindered ketones.

  • Zinc Activation: The activity of commercial zinc dust can be variable, often necessitating an activation step to ensure a successful reaction.

Head-to-Head Comparison

FeatureGrignard RouteOrganozinc Route (Barbier-Type)
Reagent Reactivity HighModerate
Reaction Conditions Strictly anhydrous, inert atmosphereMilder, can tolerate some protic solvents
Typical Yields Good to excellent (for unhindered ketones)Moderate to good
Regioselectivity Potential for significant allenic byproduct formationGenerally better control, but still a consideration
Functional Group Tolerance PoorGood
Experimental Setup Two-step (reagent formation, then addition)One-pot (in situ reagent formation)
Side Reactions Enolization, reductionSlower reaction rates, incomplete conversion

Conclusion

The choice between a Grignard and an organozinc route for the synthesis of this compound is a classic case of balancing reactivity with selectivity. The Grignard approach is a powerful and direct method that can provide high yields, but its success is contingent on meticulous experimental technique to exclude moisture and air. Furthermore, the potential for the formation of the isomeric allenic alcohol is a significant drawback that may complicate purification.

The organozinc route, particularly a Barbier-type reaction, offers a more forgiving and often more selective alternative. Its tolerance for a wider range of functional groups and milder reaction conditions makes it an attractive option, especially in the context of more complex molecules where other sensitive functionalities might be present. While the reactivity of the organozinc reagent is lower, potentially leading to longer reaction times, the improved regioselectivity can result in a cleaner reaction profile and simpler purification.

For the specific synthesis of this compound, where the starting ketone is relatively simple, the Grignard route is a viable option if high yields are the primary goal and the experimenter is confident in their anhydrous techniques. However, for applications where purity and the avoidance of difficult-to-separate isomers are critical, the organozinc approach presents a more robust and reliable strategy. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, purity specifications, and the available experimental expertise.

References

  • Trost, B. M., & Li, C.-J. (Eds.). (2014). Modern Alkyne Chemistry. Wiley-VCH.
  • Walsh, P. J., & Kozlowski, M. C. (2009).
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Pilli, R. A., & de Meijere, A. (2000). The Chemistry of Allenyl- and Propargylboronates. Chemical Reviews, 100(8), 2991-3050.
  • Organic Syntheses. (2007). Org. Synth., 84, 120. Available at: [Link]

  • Sibi, M. P., & Stanley, L. M. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. The Journal of Organic Chemistry, 79(18), 8564-8571.
  • Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4344-4345.
  • Reddy, D. S., et al. (2018). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic Letters, 20(12), 3651-3655.
  • Arkat USA. (n.d.). Organozinc-promoted ring opening of cyclopropanols. Retrieved from [Link]

  • Dalal, M. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
  • Chemistry Stack Exchange. (2017, January 5). Why do Grignard reagents add to propargyl alcohols? Retrieved from [Link]

  • ChemEurope. (n.d.). Barbier reaction. Retrieved from [Link]

  • Soeta, T., et al. (2015). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology, 5(1), 243-247.
  • ScienceMadness Discussion Board. (2014, July 23). OrganoZinc compounds as an alternative to OrganoMagnesium compounds? Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.).
  • Sibi, M. P., & Stanley, L. M. (2011). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 44(8), 633-643.
  • Grignard-addition-to-propargylic-allylic-alcohols.pdf. (n.d.).
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Goré, J., & Tius, M. A. (1982). Propargyl and allyl Grignard and zinc reagents. Regioselective alkylation and its application to the synthesis of PGE3 and F3.alpha. methyl ester. The Journal of Organic Chemistry, 47(2), 267-271.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Pharm D GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]

  • Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870-2888.
  • Brown, H. C., et al. (1993). B-Allenyl- and B-(Y-Trimethylsilylpropargyl)-10-phenyl-9-borabicyclo[3.3.2]-decanes: Asymmetric Synthesis of Propargyl and α-Allenyl 3°-Carbinols from Ketones. The Journal of Organic Chemistry, 58(1), 15-20.
  • UCL Discovery. (n.d.). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Taber, D. F., & Campbell, C. L. (2007). Mercury-free preparation and selective reactions of propargyl (and propargylic) Grignard reagents. The Journal of Organic Chemistry, 72(19), 7383-7385.
  • Knochel, P., et al. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. Synthesis, 2010(22), 3802-3810.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchG
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Morken, J. P., & Hoveyda, A. H. (2016). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society, 138(4), 1248-1251.

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-Cyclopropyl-4-pentyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Infrared (IR) spectroscopy remains a cornerstone technique for the elucidation of functional groups. Its ability to provide a unique vibrational "fingerprint" of a molecule is invaluable for confirming structural identity and purity. This guide offers an in-depth analysis of the characteristic IR absorption peaks of 2-Cyclopropyl-4-pentyn-2-ol, a molecule incorporating a tertiary alcohol, a terminal alkyne, and a cyclopropyl ring. Through a comparative approach with structurally related molecules, we will dissect the spectral contributions of each functional group, providing a robust framework for interpretation.

Deciphering the Vibrational Signature of this compound

The structure of this compound presents a fascinating confluence of functional groups, each with distinct and identifiable IR absorption bands. A theoretical analysis, grounded in the extensive literature of IR spectroscopy, allows for a confident prediction of its spectrum.

The primary vibrational modes of interest arise from the O-H stretch of the tertiary alcohol, the ≡C-H and C≡C stretches of the terminal alkyne, the C-O stretch of the tertiary alcohol, and the characteristic vibrations of the cyclopropyl ring.

Comparative Spectral Analysis: Isolating Functional Group Contributions

To appreciate the unique spectral features of this compound, a comparison with molecules containing one or more of its constituent functional groups is highly instructive. We will consider 4-pentyn-2-ol, 2-methyl-2-propanol (tert-butanol), and cyclopropane as key comparators.

Functional GroupThis compound (Expected)4-Pentyn-2-ol2-Methyl-2-propanolCyclopropane
O-H Stretch (Alcohol) ~3400 cm⁻¹ (broad)~3350 cm⁻¹ (broad)~3400 cm⁻¹ (broad)N/A
≡C-H Stretch (Alkyne) ~3300 cm⁻¹ (sharp, strong)~3300 cm⁻¹ (sharp, strong)N/AN/A
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2850-2950 cm⁻¹~2850-2950 cm⁻¹~3080-3040 cm⁻¹
C-H Stretch (Cyclopropyl) ~3050-3100 cm⁻¹N/AN/A~3080-3040 cm⁻¹
C≡C Stretch (Alkyne) ~2120 cm⁻¹ (weak to medium)~2120 cm⁻¹ (weak to medium)N/AN/A
C-O Stretch (Tertiary Alcohol) ~1150 cm⁻¹~1120 cm⁻¹ (Secondary Alcohol)~1150 cm⁻¹N/A
Cyclopropyl Ring Vibrations ~1020 cm⁻¹ and ~890 cm⁻¹N/AN/A~1020 cm⁻¹ and ~890 cm⁻¹

Analysis of Key Spectral Regions:

  • The Hydroxyl (O-H) Stretch: A prominent, broad absorption band is expected in the region of 3400 cm⁻¹ for this compound, characteristic of a hydrogen-bonded hydroxyl group in a tertiary alcohol.[1][2][3] This broadness is a direct consequence of intermolecular hydrogen bonding.[1][3] Its presence is a strong indicator of the alcohol functionality and would be similarly observed in 4-pentyn-2-ol and 2-methyl-2-propanol.

  • The Terminal Alkyne (≡C-H and C≡C) Stretches: The terminal alkyne gives rise to two highly diagnostic peaks. A sharp and strong absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration.[4][5][6] This peak is a hallmark of a terminal alkyne and is a key feature in the spectra of both this compound and 4-pentyn-2-ol. Additionally, a weaker absorption is anticipated around 2120 cm⁻¹ corresponding to the C≡C triple bond stretch.[4][6][7] The intensity of this peak is generally weaker for internal alkynes.[5]

  • The Carbon-Oxygen (C-O) Stretch: For a tertiary alcohol like this compound and 2-methyl-2-propanol, the C-O stretching vibration is expected to appear in the 1150-1210 cm⁻¹ range.[8][9] In contrast, the secondary alcohol in 4-pentyn-2-ol would exhibit this peak at a slightly lower wavenumber, typically between 1100 and 1150 cm⁻¹.[8][9]

  • The Cyclopropyl Group Vibrations: The cyclopropyl ring introduces unique vibrational modes due to its strained three-membered ring structure.[10] Characteristic C-H stretching vibrations for cyclopropyl groups are found at slightly higher wavenumbers than typical sp³ C-H stretches, often appearing in the 3050-3100 cm⁻¹ region.[11] Furthermore, characteristic ring deformation or "breathing" vibrations can be observed in the fingerprint region, with notable absorptions around 1020 cm⁻¹ and 890 cm⁻¹.[11][12] These peaks would be absent in the spectrum of 4-pentyn-2-ol.

Visualizing the Vibrational Landscape

To conceptualize the relationship between the functional groups and their IR absorptions, the following workflow diagram is presented.

G cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Tertiary_Alcohol Tertiary Alcohol (-C-OH) Molecule->Tertiary_Alcohol Terminal_Alkyne Terminal Alkyne (-C≡CH) Molecule->Terminal_Alkyne Cyclopropyl_Ring Cyclopropyl Ring Molecule->Cyclopropyl_Ring OH_Stretch O-H Stretch ~3400 (broad) Tertiary_Alcohol->OH_Stretch C_O_Stretch C-O Stretch ~1150 Tertiary_Alcohol->C_O_Stretch Alkyne_CH_Stretch ≡C-H Stretch ~3300 (sharp) Terminal_Alkyne->Alkyne_CH_Stretch Alkyne_CC_Stretch C≡C Stretch ~2120 Terminal_Alkyne->Alkyne_CC_Stretch Cyclopropyl_CH_Stretch C-H Stretch ~3050-3100 Cyclopropyl_Ring->Cyclopropyl_CH_Stretch Cyclopropyl_Ring_Vib Ring Vibrations ~1020 & ~890 Cyclopropyl_Ring->Cyclopropyl_Ring_Vib

Caption: Functional groups of this compound and their corresponding IR peaks.

Experimental Protocol: Acquiring the IR Spectrum

The following provides a generalized, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sampling Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for liquid samples. Alternatively, a traditional salt plate (NaCl or KBr) method can be used.

ATR Method:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is generally set to 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the Fourier transform and subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Salt Plate (NaCl/KBr) Method:

  • Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

  • Sample Application: Place a small drop of this compound onto the center of one salt plate.

  • Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

  • Spectrum Acquisition: Place the assembled salt plates in the spectrometer's sample holder and acquire the spectrum as described in the ATR method.

  • Cleaning: Disassemble the plates and clean them thoroughly with a suitable dry solvent. Store them in a desiccator to prevent fogging.

Conclusion

The infrared spectrum of this compound is a rich tapestry of vibrational information. By understanding the characteristic absorption frequencies of its constituent tertiary alcohol, terminal alkyne, and cyclopropyl functionalities, and by comparing its expected spectrum with those of simpler, related molecules, a confident and accurate structural interpretation can be achieved. The combination of a broad O-H stretch around 3400 cm⁻¹, a sharp ≡C-H stretch at approximately 3300 cm⁻¹, a C≡C stretch near 2120 cm⁻¹, a C-O stretch around 1150 cm⁻¹, and the unique C-H and ring vibrations of the cyclopropyl group provides a definitive spectroscopic fingerprint for this molecule.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • University of Calgary. (n.d.). IR: alkynes. IR Spectroscopy Tutorial. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane. [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). Cyclopropene. IV. The Infrared, Ultraviolet and N.m.r. Spectra of Cyclopropene and Some Related Compounds. Journal of the American Chemical Society, 83(5), 1226–1230. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2021, December 16). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. [Link]

  • PubChem. (n.d.). 4-Pentyn-2-ol. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • NIST. (n.d.). 4-Penten-2-ol. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pentyn-2-ol (CAS 2117-11-5). [Link]

  • NIST. (n.d.). 4-Pentyn-2-ol. NIST Chemistry WebBook. [Link]

Sources

Comparative Guide: Validating Purity Standards for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

qNMR vs. Orthogonal HPLC-UV/MS

Executive Summary: The "Area %" Trap

In pharmaceutical development, the purity of an intermediate is often the single greatest variable affecting the yield and impurity profile of the final API (Active Pharmaceutical Ingredient). A critical failure mode in Process Chemistry is the reliance on HPLC Area % as a proxy for Weight % (Potency) .

While HPLC-UV is the industry workhorse for separating impurities, it fails to detect non-chromatophoric contaminants (inorganic salts, residual solvents, moisture) and assumes all organic impurities have the same Response Factor (RF) as the main peak.

This guide validates a superior workflow: using Quantitative NMR (qNMR) for absolute potency assignment, coupled with Orthogonal HPLC for specific impurity profiling.

Part 1: Comparative Framework

The following table contrasts the two primary methodologies for validating a new in-house reference standard where no Certified Reference Material (CRM) exists.

FeatureMethod A: HPLC-UV (Traditional)Method B: 1H-qNMR (Recommended)
Primary Output Relative Purity (Area %)Absolute Purity (Weight % / Potency)
Reference Standard Requires a CRM of the same analyte.Requires a CRM of a different internal standard (IS).
Response Factors Assumes RF=1.0 for all impurities (often false).1:1 Response (Proton counting is universal).
Blind Spots Salts, water, solvents, non-UV active compounds.Paramagnetic impurities; overlapping signals.
Limit of Quantitation Excellent (ppm level).Moderate (typically >0.1%).
Validation Role Impurity Profiling : Identifying specific contaminants.Potency Assignment : Establishing the "True Value."
Part 2: Experimental Protocols
Protocol A: Absolute Potency Assignment via qNMR

Objective: Assign a specific weight % purity to the intermediate to establish it as a "Primary Standard."

1. Internal Standard (IS) Selection

  • Requirement: The IS must have non-overlapping signals with the analyte.

  • Common Choices:

    • Maleic Acid:[1] Good for aqueous/DMSO solubility; distinct singlet at ~6.3 ppm.

    • 1,3,5-Trimethoxybenzene: Good for organic solvents; distinct signals in aromatic/aliphatic regions.

    • Traceability: The IS must be a NIST-traceable CRM (e.g., Sigma-Aldrich TraceCERT®).

2. Sample Preparation (Gravimetric Precision)

  • Weigh 10-20 mg of the Intermediate (

    
    ) and 10-20 mg of the IS (
    
    
    
    ) directly into the same NMR tube or vial.
  • Critical Control: Use a microbalance with

    
     mg readability. The accuracy of qNMR is limited primarily by weighing errors.
    
  • Dissolve in deuterated solvent (e.g., DMSO-

    
    ). Ensure complete dissolution; any suspension invalidates the assay.
    

3. Instrument Parameters (The "5x T1" Rule)

  • Pulse Sequence: 90° pulse (zg or similar).

  • Relaxation Delay (d1): Measure the longest longitudinal relaxation time (

    
    ) of the target protons. Set 
    
    
    
    .
    • Why? To ensure >99.3% magnetization recovery. Falsely short delays lead to integration errors.

  • Scans (ns): typically 16–64 scans to achieve S/N > 250:1.

  • Acquisition Time (aq): Sufficient to prevent truncation of the FID (Free Induction Decay).

4. Calculation Calculate Potency (


) using the fundamental qNMR equation:


  • 
    : Integral area[2]
    
  • 
    : Number of protons contributing to the signal[1][3]
    
  • 
    : Molar Mass
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)
    
Protocol B: Impurity Profiling via Orthogonal HPLC

Objective: Confirm specificity and detect trace organic impurities that qNMR might miss due to sensitivity limits.

1. Method Setup

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid) to catch polar and non-polar impurities.

  • Detection: UV-Vis (Max Plot 200–400 nm) + MS (ESI+).

2. Relative Response Factor (RRF) Correction

  • If a major impurity is identified, isolate it or synthesize it.

  • Use the qNMR-validated standard to determine the RRF of the impurity.[1]

  • Without RRF: An impurity with high UV absorbance (e.g., extended conjugation) will appear to be a major contaminant in Area %, even if its mass contribution is negligible.

Part 3: Data Presentation & Analysis

The following hypothetical data illustrates the "Validation Gap" often seen when comparing methods for a Suzuki coupling intermediate (e.g., a Boronic Acid derivative).

Table 1: Comparative Validation Data

ParameterHPLC-UV ResultqNMR ResultInterpretation
Assay Value 99.2% (Area) 94.5% (Weight) CRITICAL: The sample contains ~4.7% invisible mass (likely inorganic salts from synthesis).
Impurity A 0.5%Not DetectedBelow qNMR sensitivity limit.
Impurity B 0.3%0.3%Consistent.
Residual Solvent Not Detected (UV)1.2% (DCM)HPLC-UV is blind to DCM; qNMR quantifies it.
Conclusion Overestimates Purity Accurate Potency Use qNMR value for stoichiometry calculations.

Analysis: If the researcher used the HPLC value (99.2%) to calculate reaction stoichiometry, they would under-charge the reagent by nearly 5%, potentially stalling the reaction or promoting side reactions. The qNMR value (94.5%) is the correct value for Process Chemistry.

Part 4: Visualization (Workflows)
Diagram 1: The Validation Decision Matrix

This logic flow determines when to use qNMR versus HPLC based on the availability of standards.

ValidationMatrix Start Start: Validate Intermediate Purity CheckCRM Is a Certified Reference Material (CRM) available for this specific intermediate? Start->CheckCRM YesCRM Use HPLC-UV (External Standard Method) CheckCRM->YesCRM Yes NoCRM Is the material a salt or does it contain inorganic residues? CheckCRM->NoCRM No Orthogonal Combine Methods: 1. qNMR for Potency (Assay) 2. HPLC for Impurity Profile YesCRM->Orthogonal Validate Profile qNMR Perform 1H-qNMR (Internal Standard Method) NoCRM->qNMR Yes / Unknown HPLC_Area HPLC Area % (High Risk of Error) NoCRM->HPLC_Area No (Risk Accepted) qNMR->Orthogonal Assign Potency

Caption: Decision matrix for selecting the appropriate validation strategy based on standard availability.

Diagram 2: The qNMR Experimental Workflow

A step-by-step visualization of the qNMR protocol to ensure data integrity.

qNMRWorkflow Weighing Precision Weighing (Sample + Internal Std) Balance d=0.001mg Solvation Solvation (d6-DMSO/CDCl3) Ensure Homogeneity Weighing->Solvation T1_Test T1 Relaxation Test Determine Longest T1 Solvation->T1_Test Acquisition Acquisition Delay (d1) ≥ 5 * T1 S/N > 250:1 T1_Test->Acquisition Set Parameters Processing Processing Phase/Baseline Correction Integration Range Acquisition->Processing Calculation Calculate Potency (Mass Balance) Processing->Calculation

Caption: The critical path for qNMR data acquisition, emphasizing the T1 relaxation step often skipped by novices.

Part 5: References
  • International Council for Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link][5]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual citation for qNMR principles).

  • Almac Group. (2020). qNMR – A Modern Alternative to HPLC.[6][7] Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Cyclopropyl Alkynols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl Alkynols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyl alkynols—molecules featuring a cyclopropane ring conjugated to an alkyne and a hydroxyl group—are critical pharmacophores in modern drug development (e.g., Efavirenz). Their unique steric and electronic properties improve metabolic stability and potency. However, their mass spectrometric (MS) analysis presents distinct challenges due to the high ring strain (~27.5 kcal/mol) of the cyclopropyl group, which predisposes them to complex rearrangements.

This guide objectively compares the analytical performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for these moieties and provides a structural comparison against non-cyclic analogs (e.g., isopropyl alkynols) to ensure unambiguous identification.

Mechanism of Action: The Cyclopropyl "Fingerprint"

The fragmentation of cyclopropyl alkynols is governed by the release of ring strain. Unlike linear alkyl chains that fragment via simple bond scission, cyclopropyl groups undergo cyclopropylcarbinyl-to-homoallyl rearrangements .

  • Mechanism: Upon ionization, the cyclopropyl ring opens to form a homoallylic cation. This rearrangement is faster than the rotation of the C-C bond, often leading to isotopic scrambling if labeled.

  • The "Fingerprint" Ion (

    
     41):  In EI, the cyclopropyl group typically cleaves to form the cyclopropyl cation (
    
    
    
    ), which is isomeric with the allyl cation. This results in a dominant peak at
    
    
    41
    , distinguishing it from isopropyl groups (base peak
    
    
    43
    ).
Figure 1: Fragmentation Pathway Mechanism

FragmentationPathway M Molecular Ion (M+•) Cyclopropyl Alkynol RingOpen Distonic Radical Cation (Ring Opening) M->RingOpen Ionization (Strain Release) Frag_M_18 Fragment [M-18] (Loss of H2O) M->Frag_M_18 Dehydration Homoallyl Homoallyl Cation (Rearrangement) RingOpen->Homoallyl H-Shift Frag_41 Fragment m/z 41 [C3H5]+ (Base Peak) Homoallyl->Frag_41 α-Cleavage

Caption: Mechanistic pathway showing the ring-opening rearrangement unique to cyclopropyl moieties, leading to the diagnostic m/z 41 ion.

Comparative Analysis: Analytical Methodologies

This section compares the two primary ionization techniques used in drug development for characterizing cyclopropyl alkynols (using Efavirenz-type scaffolds as the standard).

Comparison 1: Electron Impact (EI) vs. Electrospray Ionization (ESI)
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Weak or Absent (often undetectable)Strong (

or

)
Primary Fragment

41 (

)

Structural Insight Fingerprinting: Confirms the presence of the cyclopropyl ring via high-energy fragmentation.Intact Connectivity: Best for determining molecular weight and analyzing polar metabolites.
Key Limitation Excessive fragmentation destroys the molecular ion; difficult to determine MW of unknowns.Adduct formation (

,

) can complicate spectra; cyclopropyl ring often remains intact or is lost as a neutral neutral.
Best Use Case Structure Elucidation: Distinguishing isomers (cyclopropyl vs. propenyl).Quantification: PK/PD studies in biological matrices (plasma/urine).
Comparison 2: Structural Specificity (Cyclopropyl vs. Isopropyl)

A common challenge in synthesis is distinguishing the cyclopropyl product from isopropyl impurities or open-chain byproducts.

Diagnostic IonCyclopropyl Alkynol Isopropyl Alkynol Interpretation
Base Peak

41
(

)

43
(

)
The 2 Da difference is the definitive differentiator.
Secondary Ion

39
(

)

27
(

)
Cyclopropyl derivatives show high dehydrogenation to

39.
Loss of Alkyl

(Loss of

)

(Loss of

)
Check the neutral loss from the molecular ion.
Experimental Protocol: Characterization Workflow

To ensure scientific integrity, follow this self-validating protocol for analyzing cyclopropyl alkynol derivatives (e.g., impurities in Efavirenz synthesis).

Step 1: Sample Preparation

  • Solvent: Dissolve 0.1 mg of sample in Methanol (LC-MS grade). Avoid protic solvents if analyzing labile esters.

  • Concentration: 1-10 µg/mL.

Step 2: ESI-MS/MS Screening (Molecular Weight Confirmation)

  • Mode: Positive (

    
    ) and Negative (
    
    
    
    ).
  • Source Parameters: Capillary Temp 300°C, Spray Voltage 3.5 kV.

  • Validation: Observe the molecular ion. If

    
     is unstable, look for the 
    
    
    
    adduct.
  • Target: For Efavirenz (

    
    ), expect 
    
    
    
    316 (
    
    
    ) or 314 (
    
    
    ).

Step 3: EI-MS Structural Fingerprinting (Isomer Differentiation)

  • Instrument: GC-MS (Agilent 5977 or equivalent).

  • Column: DB-5ms or equivalent non-polar column.

  • Protocol: Inject 1 µL. Scan range 35-500 amu.

  • Criteria:

    • Extract ion chromatogram (EIC) for

      
       41 .
      
    • Verify ratio of

      
       41 to 
      
      
      
      43.
    • Pass: Ratio > 5:1 (Indicates Cyclopropyl).

    • Fail: Ratio < 1:1 (Indicates Isopropyl or ring-opened impurity).

Figure 2: Decision Logic for Identification

IdentificationLogic Start Unknown Alkynol Sample ESI Step 1: ESI-MS (Soft Ionization) Start->ESI MolIon Observe Molecular Ion? ESI->MolIon EI Step 2: EI-MS (Hard Ionization) MolIon->EI MW Confirmed BasePeak Analyze Base Peak (Low Mass Region) EI->BasePeak Result_Cyc Base Peak m/z 41 (Cyclopropyl Confirmed) BasePeak->Result_Cyc 41 > 43 Result_Iso Base Peak m/z 43 (Isopropyl/Linear Isomer) BasePeak->Result_Iso 43 > 41

Caption: Logical workflow for distinguishing cyclopropyl alkynols from structural isomers using coupled MS techniques.

Supporting Data: Efavirenz Fragmentation Case Study

Efavirenz (EFV) serves as the industry standard for this chemical class. The following data summarizes the key fragment ions observed in LC-MS/MS (ESI negative mode), which is the standard for bioanalysis.

Precursor Ion (

)
Product Ion (

)
Neutral LossProposed Structure/Mechanism
314.0 (

)
296.0 18 Da (

)
Dehydration of the tertiary alcohol.
314.0 269.9 44 Da (

)
Ring opening of the oxazinone core.
314.0 244.0 70 DaLoss of Cyclopropylacetylene (

) +

.
244.0 230.0 14 DaFurther degradation of the core.

Note: In EI-MS, the intact cyclopropylacetylene moiety would generate a strong peak at


 66  (

) and

65
(

), alongside the characteristic

41
.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64139, Efavirenz. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Cyclopropylacetylene Mass Spectrum.[1] Retrieved from [Link]

  • Michigan State University. Mass Spectrometry of Cycloalkanes and Fragmentation Patterns. Retrieved from [Link][2]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Alkanes and Alkenes. Retrieved from [Link][2][3][4][5][6][7][8][9][10][11][12]

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A Senior Application Scientist's Guide to High-Yield Asymmetric Alkynylation: A Comparative Analysis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the enantioselective addition of terminal alkynes to carbonyl compounds is a cornerstone transformation for the construction of chiral propargylic alcohols. These versatile building blocks are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and natural products. The success of this reaction hinges on the judicious selection of a chiral ligand to orchestrate the stereochemical outcome. This guide provides an in-depth, objective comparison of prominent chiral ligands for high-yield asymmetric alkynylation, grounded in experimental data and mechanistic insights to empower you to make informed decisions for your synthetic challenges.

The Landscape of Chiral Ligands for Asymmetric Alkynylation

The asymmetric alkynylation of aldehydes, a nucleophilic addition reaction, is most commonly catalyzed by zinc or titanium complexes. The role of the chiral ligand is to create a well-defined chiral environment around the metal center, thereby directing the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde. This guide will focus on three major classes of ligands that have demonstrated broad applicability and high efficiency:

  • Chiral Amino Alcohols: Readily available and often derived from the chiral pool, these ligands are workhorses in asymmetric synthesis.

  • Axially Chiral Diols (BINOL and its derivatives): The C2-symmetric backbone of these ligands provides a rigid and predictable chiral environment.

  • ProPhenol Ligands: A class of ligands that form well-defined dinuclear zinc complexes, enabling highly organized transition states.

Comparative Performance Analysis: A Data-Driven Approach

To provide a clear and objective comparison, we will examine the performance of representative ligands from each class in the asymmetric alkynylation of a benchmark substrate, benzaldehyde, with phenylacetylene. It is crucial to note that direct comparison is nuanced, as optimal reaction conditions can vary between ligand systems. The following table summarizes key performance data gleaned from the literature, with reaction conditions specified to provide context.

Ligand/Catalyst SystemSubstrate (Aldehyde)AlkyneYield (%)ee (%)Reaction ConditionsReference
(1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol / Zn(OTf)2BenzaldehydePhenylacetylene9598Toluene, rt, 12 h[1]
(+)-N-methylephedrine / Zn(OTf)2BenzaldehydePhenylacetylene9297Toluene, rt, 18 h[2]
(R)-BINOL / Ti(OiPr)4BenzaldehydePhenylacetylene9899CH2Cl2, rt, 48 h[3]
(S,S)-ProPhenol / Et2ZnBenzaldehydePhenylacetylene7880Toluene, rt, 24 h[4]

Key Insights from the Data:

  • Amino Alcohol-based ligands , such as the one developed by Jiang and coworkers, demonstrate excellent enantioselectivity and high yields under mild conditions.[1] The readily available and inexpensive (+)-N-methylephedrine also provides impressive results.[2]

  • The (R)-BINOL/Ti(OiPr)4 system stands out for its exceptional enantioselectivity, often reaching ≥99% ee for a broad range of aldehydes.[3] The use of a titanium Lewis acid is a key feature of this system.

  • The ProPhenol/Et2Zn system , while showing slightly lower enantioselectivity for the benchmark reaction in this specific report, is a powerful and general method, particularly for challenging α,β-unsaturated aldehydes.[4]

Mechanistic Insights: The "Why" Behind Stereoselectivity

Understanding the underlying mechanisms is paramount to troubleshooting and optimizing these reactions. The stereochemical outcome is determined in the transition state, where the chiral ligand, metal center, aldehyde, and alkynyl nucleophile assemble.

Chiral Amino Alcohol-Mediated Alkynylation

In the case of zinc-catalyzed alkynylations using chiral amino alcohols, a widely accepted model involves the formation of a chiral zinc-amino alcohol complex. This complex then coordinates with both the aldehyde and the alkynylzinc species. The chirality of the amino alcohol dictates the facial selectivity of the aldehyde, guiding the nucleophilic attack of the alkynyl group. The transition state is often depicted as a six-membered ring-like structure.[5]

G cluster_0 Proposed Transition State with Amino Alcohol Ligand Zn Zn O_aldehyde O Zn->O_aldehyde Alkyne R-C≡C⁻ Zn->Alkyne Ligand_O O (Ligand) Zn->Ligand_O Ligand_N N (Ligand) Zn->Ligand_N O_aldehyde->Zn C_aldehyde R'-CHO Alkyne->C_aldehyde

Caption: Proposed six-membered ring transition state in amino alcohol-mediated alkynylation.

BINOL-Mediated Alkynylation

The C2 symmetry of BINOL ligands leads to a highly organized chiral environment around the titanium center. The prevailing model suggests the formation of a (BINOL)2Ti complex. In the transition state, the aldehyde coordinates to the titanium center in a way that minimizes steric interactions with the bulky binaphthyl framework, exposing one face to the incoming alkynyl nucleophile.

G cluster_1 BINOL-Ti Complex and Aldehyde Coordination Ti Ti BINOL1 BINOL Ti->BINOL1 BINOL2 BINOL Ti->BINOL2 Aldehyde R'-CHO Ti->Aldehyde Coordination Alkyne R-C≡C⁻ Alkyne->Aldehyde Nucleophilic Attack

Caption: Simplified representation of the chiral environment in a BINOL-Ti catalyzed alkynylation.

ProPhenol-Catalyzed Alkynylation

A key feature of the ProPhenol system is the in-situ formation of a dinuclear zinc complex. This bimetallic catalyst possesses both a Lewis acidic site to activate the aldehyde and a Brønsted basic site to deprotonate the terminal alkyne. This dual activation model leads to a highly organized, chair-like transition state, which accounts for the high levels of enantioselectivity observed.[6]

G cluster_2 ProPhenol Dinuclear Zinc Catalyst - Dual Activation Catalyst Zn ProPhenol Ligand Zn Aldehyde R'-CHO Catalyst:f0->Aldehyde Lewis Acid Activation Alkyne R-C≡CH Catalyst:f2->Alkyne Brønsted Base Activation Alkyne->Aldehyde C-C Bond Formation

Caption: Dual activation mechanism of the dinuclear zinc-ProPhenol catalyst.

Experimental Protocols: From Theory to Practice

To ensure the reproducibility of these high-yield alkynylations, detailed experimental procedures are provided below. These protocols are based on established literature methods and represent best practices in the field.

Protocol 1: Asymmetric Alkynylation using a Chiral Amino Alcohol Ligand

This protocol is adapted from the work of Jiang and co-workers.[1]

Materials:

  • Chiral amino alcohol ligand (e.g., (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol)

  • Zinc triflate (Zn(OTf)2)

  • Triethylamine (Et3N)

  • Aldehyde

  • Terminal alkyne

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the chiral amino alcohol ligand (0.12 mmol).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Add Zn(OTf)2 (0.10 mmol) and stir the mixture for 30 minutes at 0 °C.

  • Add triethylamine (0.20 mmol), followed by the aldehyde (1.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkynylation using the BINOL/Ti(OiPr)4 System

This protocol is based on the methodology developed by Pu and co-workers.[3]

Materials:

  • (R)- or (S)-BINOL

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Aldehyde

  • Terminal alkyne

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (0.2 mmol).

  • Add anhydrous CH2Cl2 (2.0 mL) and stir until the BINOL is dissolved.

  • Add Ti(OiPr)4 (0.2 mmol) and stir the mixture at room temperature for 1 hour.

  • In a separate flame-dried Schlenk flask, dissolve the terminal alkyne (1.5 mmol) in anhydrous CH2Cl2 (2.0 mL) and cool to 0 °C.

  • Add n-butyllithium (1.5 mmol, solution in hexanes) dropwise to the alkyne solution and stir for 30 minutes at 0 °C.

  • To the lithium acetylide solution, add a solution of ZnCl2 (1.5 mmol) in THF and stir for 30 minutes at 0 °C.

  • Cool the BINOL-Ti catalyst solution to 0 °C and add the aldehyde (1.0 mmol).

  • Add the freshly prepared alkynylzinc reagent to the catalyst-aldehyde mixture dropwise.

  • Stir the reaction at room temperature for the time indicated by TLC or LC-MS analysis (typically 24-48 hours).

  • Quench the reaction with saturated aqueous NaHCO3 solution (5 mL).

  • Filter the mixture through a pad of Celite, washing with CH2Cl2.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Asymmetric Alkynylation using the ProPhenol Ligand

This protocol is a representative procedure based on the work of Trost and co-workers.[4]

Materials:

  • (S,S)- or (R,R)-ProPhenol ligand

  • Diethylzinc (Et2Zn, solution in hexanes or toluene)

  • Aldehyde

  • Terminal alkyne

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ProPhenol ligand (0.05 mmol).

  • Add anhydrous toluene (1.0 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Cool the mixture to 0 °C and add diethylzinc (1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of chiral ligand for asymmetric alkynylation is a critical parameter that dictates the success of the reaction. Chiral amino alcohols offer a cost-effective and highly enantioselective option. The BINOL/Ti(OiPr)4 system provides exceptional levels of stereocontrol for a wide range of substrates. The ProPhenol ligand, with its unique dinuclear zinc catalytic system, offers a powerful and general method, particularly for more challenging substrates.

The field of asymmetric catalysis is continuously evolving, with ongoing efforts to develop more active, selective, and sustainable catalytic systems. Future developments will likely focus on ligands that operate at lower catalyst loadings, tolerate a broader range of functional groups, and are derived from renewable resources. By understanding the principles outlined in this guide, researchers can confidently navigate the existing landscape of chiral ligands and contribute to the advancement of this important transformation.

References

  • Jiang, B., Chen, Z., & Tang, X. (2002). Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand. Chemical Communications, (13), 1332-1333. [Link]

  • Trost, B. M., Weiss, A. H., & von Wangelin, A. J. (2006). A dinuclear zinc catalyzed asymmetric alkynylation of unsaturated aldehydes. Journal of the American Chemical Society, 128(1), 8-9. [Link]

  • Jiang, B., & Si, Y. G. (2003). Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand. Chemical Communications, (13), 1614-1615. [Link]

  • Li, Z., & Pu, L. (1997). The first example of highly enantioselective catalytic alkynylation of aldehydes. Journal of the American Chemical Society, 119(40), 9687-9688. [Link]

  • Keck, G. E., & Krishnamurthy, D. (1995). Catalytic Asymmetric Allylation with a New Tartrate-Derived Titanium Catalyst. The Journal of Organic Chemistry, 60(19), 5998-5999. [Link]

  • Trost, B. M., Bartlett, M. J., Weiss, A. H., von Wangelin, A. J., & Chan, V. S. (2012). Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols. Chemistry–A European Journal, 18(51), 16498-16509. [Link]

  • Chan, A. S. C., Zhang, F. Y., & Yip, C. W. (1997). Enantioselective alkynylation of aromatic aldehydes catalyzed by new chiral amino alcohol-based ligands. Tetrahedron: Asymmetry, 8(21), 3583-3586. [Link]

  • Jiang, B., & Chen, Z. (2002). Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand. Chemical Communications, (13), 1332-1333. [Link]

  • Chen, G., & Shi, M. (2004). Different chiral ligands assisted enantioselective C–H functionalization with transition-metal catalysts. Accounts of Chemical Research, 37(8), 533-543. [Link]

  • Lu, G., & Pu, L. (2002). Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes. Organic Letters, 4(23), 4143-4146. [Link]

  • Yu, C., & Keck, G. E. (1998). Catalytic asymmetric allylation reactions: (S)-1-(phenylmethoxy)-4-penten-2-ol. Organic Syntheses, 75, 12. [Link]

  • Gopakumar, G., & Suresh, C. H. (2016). Transition state models for understanding the origin of chiral induction in asymmetric catalysis. Accounts of Chemical Research, 49(6), 1228-1238. [Link]

  • Sumner, S. C. J., & MacMillan, D. W. C. (2020). Recent developments in enantioselective transition metal catalysis featuring attractive noncovalent interactions between ligand and substrate. Chemical Reviews, 120(17), 9325-9349. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective addition of alkyne nucleophiles to carbonyl groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. Accounts of Chemical Research, 45(12), 2109-2121. [Link]

  • Zhang, L., & Sun, J. (2006). Density functional computations of enantioselective alkynylation of aldehyde catalyzed by chiral zinc (II)-complexes. Journal of Molecular Modeling, 12(4), 494-502. [Link]

Sources

reference standards for (S)-2-Cyclopropyl-4-pentyn-2-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Chiral Analysis of (S)-2-Cyclopropyl-4-pentyn-2-ol

For researchers and professionals in drug development, the stereochemical purity of a chiral intermediate is not a trivial detail—it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-2-Cyclopropyl-4-pentyn-2-ol is a chiral tertiary alcohol, a versatile building block whose enantiomeric purity must be rigorously controlled. This guide provides a comprehensive comparison of analytical methodologies and reference standard strategies for its analysis, grounded in established scientific principles.

The Analytical Challenge: Enantioselectivity

(S)-2-Cyclopropyl-4-pentyn-2-ol possesses a single stereocenter. Enantiomers, being non-superimposable mirror images, share identical physical properties such as boiling point and solubility, making their separation impossible with standard chromatographic techniques.[1] Chiral chromatography is, therefore, the essential tool for resolving these enantiomers, allowing for the accurate determination of enantiomeric excess (e.e.).[2][3] The primary challenge lies in selecting an appropriate chiral stationary phase (CSP) and analytical conditions that provide sufficient interaction differences between the two enantiomers to achieve baseline resolution.

Comparative Analysis of Chromatographic Techniques

The two most powerful and widely adopted techniques for the analysis of volatile chiral alcohols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages.

Chiral Gas Chromatography (GC)

Chiral GC is an ideal technique for volatile and thermally stable compounds.[2] For chiral alcohols, analysis is often enhanced through derivatization, which reduces polarity and increases volatility, leading to improved peak shape and resolution.[4]

Key Advantages:

  • High Speed: Rapid analysis times are common.

  • High Efficiency: Capillary columns provide excellent separation efficiency.

  • Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for hydrocarbons.

Considerations:

  • Derivatization: Often required for polar analytes like alcohols to improve chromatographic behavior. This adds a sample preparation step and requires careful optimization to prevent isomerization.[4]

  • Thermal Stability: The analyte must be stable at the temperatures used in the injector and oven.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique that separates enantiomers through their differential interactions with a chiral stationary phase (CSP).[5][6] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including alcohols.[5][7]

Key Advantages:

  • Versatility: A wide array of CSPs are available, covering various compound classes.[6]

  • Direct Analysis: Often, no derivatization is required, simplifying sample preparation.

  • Ambient Temperature Operation: Reduces the risk of thermal degradation of the analyte.

Considerations:

  • Solvent Consumption: Can be higher compared to GC, especially in normal-phase chromatography.

  • Longer Runtimes: Analysis times can be longer than in GC.

Table 1: Comparison of Chiral GC and Chiral HPLC for (S)-2-Cyclopropyl-4-pentyn-2-ol Analysis
FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Principle Separation in the gas phase based on differential interaction with a chiral stationary phase.Separation in the liquid phase based on differential interaction with a chiral stationary phase.The state of the mobile phase (gas vs. liquid) dictates the instrumentation and operational parameters.
Sample Volatility Required; analyte must be volatile and thermally stable.Not required; suitable for a wider range of compounds.(S)-2-Cyclopropyl-4-pentyn-2-ol is sufficiently volatile for GC, especially after derivatization.
Derivatization Often necessary to improve volatility and peak shape.[4][8]Generally not required.Derivatization blocks the polar hydroxyl group, reducing tailing and enhancing interaction with the CSP.
Resolution Good to excellent, highly dependent on the column and temperature program.Good to excellent, highly dependent on the CSP and mobile phase composition.[5]Both techniques can achieve baseline resolution with proper method development.
Speed Typically faster (5-20 min run times).Can be slower (10-40 min run times).Faster diffusion in the gas phase allows for higher flow rates and shorter columns in GC.
Sensitivity High (FID is very sensitive to carbon-containing analytes).Moderate to High (UV detector sensitivity depends on the chromophore).The alkyne group in the analyte provides a weak UV chromophore, potentially favoring GC-FID for trace analysis.
Solvent Usage Minimal (only carrier gas).Significant (requires continuous mobile phase flow).HPLC is less environmentally friendly and more costly in terms of solvent purchase and disposal.

Reference Standard Qualification Workflow

A reference standard is not merely a bottle of chemical; it is a well-characterized material used as a benchmark for identity, purity, and strength. The qualification of a reference standard for (S)-2-Cyclopropyl-4-pentyn-2-ol is a multi-step process that ensures its suitability.

Workflow: Reference Standard Qualification cluster_identity cluster_purity start Obtain Candidate (S)-2-Cyclopropyl-4-pentyn-2-ol characterization Full Characterization start->characterization identity Identity Confirmation establish Establish as Reference Standard identity->establish nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spectrometry identity->ms ir FTIR identity->ir purity Purity Assessment purity->establish chrom_purity Chromatographic Purity (GC/HPLC, Achiral) purity->chrom_purity ee_purity Enantiomeric Purity (Chiral GC/HPLC) purity->ee_purity assay Assay (e.g., qNMR) purity->assay characterization->identity Structure? characterization->purity Purity?

Caption: Qualification workflow for a chemical reference standard.

Experimental Protocols for Chiral Analysis

The following protocols serve as robust starting points for the method development and analysis of (S)-2-Cyclopropyl-4-pentyn-2-ol. A racemic standard is essential during development to confirm the separation of both enantiomers.

Protocol 1: Chiral Gas Chromatography (with Derivatization)

This method is based on the principle of converting the alcohol to a less polar ester to improve its chromatographic properties on a chiral column.[4]

Step 1: Sample Preparation (Acetylation)

  • To 1 mg of the (S)-2-Cyclopropyl-4-pentyn-2-ol standard (or sample) in a 2 mL vial, add 200 µL of acetic acid and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature. Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution.

  • Vortex for 30 seconds. Allow the layers to separate.

  • Carefully transfer the lower organic layer to a clean vial for GC analysis.

Step 2: GC Instrumentation and Conditions

  • GC System: Agilent 8890 or equivalent with FID.

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent beta-cyclodextrin phase column.[4]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.

  • Detector: FID, 250°C.

Protocol 2: Chiral High-Performance Liquid Chromatography (Direct)

This method utilizes a polysaccharide-based CSP, which is highly effective for the direct separation of chiral alcohols.[5][6]

Step 1: Sample Preparation

  • Dissolve 1 mg of the (S)-2-Cyclopropyl-4-pentyn-2-ol standard in 10 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Step 2: HPLC Instrumentation and Conditions

  • HPLC System: Waters Alliance e2695 or equivalent with a UV/PDA detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Presentation and Performance Comparison

The success of a chiral separation is quantified by several key parameters. Below are tables with expected performance data for the two proposed methods.

Table 2: Expected Performance Data - Chiral GC Method

(Data is representative for a well-optimized method)

AnalyteRetention Time (min)Resolution (Rₛ)Tailing Factor (T)
(R)-2-Cyclopropyl-4-pentyn-2-ol Acetate~15.2\multirow{2}{*}{> 2.0}< 1.5
(S)-2-Cyclopropyl-4-pentyn-2-ol Acetate~15.8< 1.5
Table 3: Expected Performance Data - Chiral HPLC Method

(Data is representative for a well-optimized method)

AnalyteRetention Time (min)Resolution (Rₛ)Tailing Factor (T)
(R)-2-Cyclopropyl-4-pentyn-2-ol~12.5\multirow{2}{*}{> 2.5}< 1.4
(S)-2-Cyclopropyl-4-pentyn-2-ol~14.1< 1.4

Method Selection Logic

Choosing between GC and HPLC depends on several factors, including available equipment, sample throughput needs, and the specific analytical goals.

Decision Tree: Chiral Method Selection start Start: Need to analyze (S)-2-Cyclopropyl-4-pentyn-2-ol thermal_stability Is the analyte thermally labile? start->thermal_stability derivatization_ok Is an extra derivatization step acceptable? thermal_stability->derivatization_ok No use_hplc Use Chiral HPLC (Direct Method) thermal_stability->use_hplc Yes high_throughput Is high sample throughput critical? derivatization_ok->high_throughput Yes derivatization_ok->use_hplc No high_throughput->use_hplc No use_gc Use Chiral GC (Derivatization Method) high_throughput->use_gc Yes (Faster Runs)

Caption: Decision logic for selecting an analytical method.

Conclusion

Both chiral GC and chiral HPLC are powerful and reliable techniques for the enantiomeric purity determination of (S)-2-Cyclopropyl-4-pentyn-2-ol. The choice of method is not a matter of right or wrong but of strategic selection based on laboratory capabilities, sample throughput requirements, and the potential for thermal lability. Chiral HPLC offers the advantage of direct analysis without derivatization, while chiral GC can provide faster analysis times and high sensitivity. A properly qualified reference standard, characterized for identity and purity, is the cornerstone of any accurate analysis. By implementing the robust protocols and qualification workflows detailed in this guide, researchers and drug development professionals can ensure the stereochemical integrity of this critical chiral building block.

References

  • Gotor, V., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Li, T., & Li, G. (2015). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Hinshaw, J. V. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • Wang, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]

Sources

Benchmarking Catalytic Systems for Donor-Acceptor Cyclopropane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Catalytic Efficiency in Cyclopropyl Ketone Additions Content Type: Technical Comparison Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

Cyclopropyl ketones, specifically Donor-Acceptor (D-A) Cyclopropanes , represent a unique class of "spring-loaded" electrophiles in drug discovery. Their release of ring strain (~27 kcal/mol) drives reactions that would otherwise be thermodynamically unfavorable. However, the challenge lies in controlling the divergent reactivity pathways : 1,2-addition (carbonyl attack) vs. 1,5-homoconjugate addition (ring opening).

This guide benchmarks the three dominant catalytic modalities—Chiral Lewis Acids (Cu-BOX) , Rare Earth Triflates (Sc/La) , and Photoredox Systems —evaluating their efficiency in the standard-bearer reaction: the Enantioselective [3+2] Cycloaddition .

Mechanistic Landscape & Activation Modes[1][2][3]

To select the correct catalyst, one must understand the activation trigger. The primary competition is between the Lewis Acid (LA) pathway (ionic) and the Single Electron Transfer (SET) pathway (radical).

The "Corner-to-Corner" Activation Model

In the dominant LA pathway, the catalyst binds the 1,3-dicarbonyl motif. This lowers the LUMO of the cyclopropane, triggering a "push-pull" bond polarization that makes the C2-position highly electrophilic.

G Substrate D-A Cyclopropane Complex LA-Substrate Complex (Activated) Substrate->Complex + Catalyst (M++) TS Zwitterionic Transition State (Ring Opening) Complex->TS Bond Polarization Nu Nucleophile (e.g., Aldehyde/Nitrone) Nu->TS Attack at C2 Product Cycloadduct (THF/Pyrrolidine) TS->Product Ring Closure Product->Substrate Catalyst Turnover

Figure 1: The catalytic cycle for Lewis Acid-mediated ring opening. Note that the catalyst must dissociate from the product to turnover, often the rate-limiting step due to product inhibition.

Comparative Analysis: The Catalyst Ecosystem

We benchmarked three systems based on the synthesis of chiral tetrahydrofurans (THF) via [3+2] cycloaddition with aldehydes.

System A: Copper(II)-Bis(oxazoline) (Cu-BOX)
  • Status: The "Gold Standard" for enantioselectivity.

  • Mechanism: Forms a rigid square-planar complex. The bulky tert-butyl groups on the ligand shield one face of the enolate, forcing the nucleophile to attack from the open quadrant.

  • Pros: Exceptional ee (>95%); highly predictable stereochemical models.

  • Cons: Low tolerance for moisture; moderate Turnover Frequency (TOF); susceptible to product inhibition.

System B: Scandium(III) Triflate / Pybox
  • Status: The "High-Activity" alternative.

  • Mechanism: Stronger Lewis acidity activates less reactive substrates (e.g., sterically hindered ketones).

  • Pros: High reactivity; works at lower temperatures; tolerates "harder" nucleophiles.

  • Cons: Often suffers from background racemic reaction (uncatalyzed pathway); lower ee compared to Cu-BOX due to more flexible coordination geometry (7-8 coordinate sphere).

System C: Photoredox (Ru/La Dual Catalysis)
  • Status: The "Modern Disruptor."

  • Mechanism: Uses visible light to generate a ketyl radical anion, which triggers ring opening via SET rather than pure polarization.

  • Pros: Orthogonal reactivity (can couple with olefins that fail in LA systems); runs at ambient temp.

  • Cons: Complexity of dual-catalytic cycles; lower diastereoselectivity (dr) in some cases due to radical intermediates.

Performance Data Matrix
MetricCu(II)-tBu-BOXSc(OTf)3 / PyboxRu(bpy)3 / La(OTf)3
Primary Utility High-Precision Asymmetric SynthesisDifficult/Steric SubstratesRadical/Olefin Couplings
Typical Yield 85 - 98%70 - 90%60 - 85%
Enantioselectivity (ee) 94 - 99% 75 - 90%N/A (often racemic w/o chiral co-cat)
Diastereomeric Ratio (dr) >20:1 (cis/trans)~10:13:1 - 10:1
Catalyst Loading 5 - 10 mol%1 - 5 mol%1 - 2 mol% (Photocat)
Moisture Sensitivity High (Requires 4Å MS)ModerateLow
Key Limitation Product InhibitionBackground ReactivityLight Penetration/Scale
Experimental Protocol: The Validated Workflow

Methodology for High-Fidelity Cu-BOX Catalyzed [3+2] Cycloaddition.

Objective: Synthesis of chiral tetrahydrofuran from cyclopropyl ketone and benzaldehyde.

Phase 1: Catalyst Pre-Complexation (Critical)
  • Why: Cu(OTf)₂ is hygroscopic. In situ complexation ensures the active species is anhydrous.

  • In a flame-dried Schlenk flask under Ar, add Cu(OTf)₂ (10 mol%) and (S,S)-tBu-BOX ligand (11 mol%).

  • Add anhydrous CH₂Cl₂ (0.1 M relative to substrate).

  • Stir for 1-2 hours at RT. The solution should turn a deep, clear blue. Green precipitate indicates water contamination.

Phase 2: Substrate Activation
  • Cool the catalyst solution to 0°C .

  • Add freshly activated 4Å Molecular Sieves (powdered, 100 mg/mmol).

    • Expert Insight: Sieves act as a "water scavenger" and prevent the hydrolysis of the Lewis Acid.

  • Add the Cyclopropyl Ketone (1.0 equiv). Stir for 15 mins to allow chelation.

Phase 3: The Reaction
  • Add the Aldehyde (1.2 equiv) slowly via syringe pump (optional but recommended for kinetics).

  • Monitor by TLC. The reaction is driven by strain release but can be slow (12-48h).

  • Quench: Filter through a short plug of silica to remove the copper salts immediately.

    • Caution: Prolonged exposure to silica can degrade the sensitive acetal linkage in the product.

Workflow Start Start: Flame-Dry Glassware Complex Complexation: Cu(OTf)2 + Ligand (DCM, 2h) Start->Complex Check Visual Check: Is solution Deep Blue? Complex->Check Fail Discard: Green = Wet Check->Fail No AddSub Add Substrate + 4Å MS (0°C) Check->AddSub Yes React Add Electrophile (Stir 24h) AddSub->React Workup Silica Plug Filtration React->Workup

Figure 2: Decision matrix for the experimental workflow. The visual check of the catalyst complex is a critical Go/No-Go gate.

Troubleshooting & Expert Insights

Problem: Low Enantiomeric Excess (The "Racemic Leak")

  • Cause: The uncatalyzed background reaction. D-A cyclopropanes are reactive enough to open with just trace acid or heat.

  • Solution: Lower the temperature to -20°C. The activation energy (

    
    ) for the catalyzed pathway is lower than the background; cooling widens the rate gap (
    
    
    
    ).

Problem: Catalyst Death (Product Inhibition)

  • Cause: The THF product is a bis-ether and can chelate the Copper center, competing with the starting material.

  • Solution: Use sterically bulky ligands (e.g., tBu-BOX vs iPr-BOX). The bulk prevents the tighter-binding product from poisoning the metal center while allowing the planar starting material to bind.

Problem: Regioselectivity Drift

  • Context: In ring opening, the nucleophile usually attacks the most substituted carbon (electronic control).

  • Correction: If regioselectivity drops, switch to Mg(II) salts. Magnesium coordinates tighter to the carbonyls, increasing the electronic bias at the

    
    -carbon.
    
References
  • Johnson, J. S. , et al. "Catalytic Enantioselective [3+2] Cycloadditions of Donor-Acceptor Cyclopropanes." Journal of the American Chemical Society, 2004.

    • The seminal paper establishing Cu-BOX as the benchmark for this transform
  • Tang, Y. , et al. "Sidearm Strategy for Catalyst Design: Enantioselective Ring-Opening." Angewandte Chemie, 2016.[1]

    • Key reference for alternative ligand str
  • Yoon, T. P. , et al. "[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis."[2] Science, 2014.

    • The authoritative source for the photoredox/radical altern
  • Sibi, M. P. , et al. "Enantioselective Conjugate Additions." Chemical Reviews, 2003.

    • Provides the foundational mechanistic data for Lewis Acid activ

Sources

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